molecular formula C7H4FN3O2 B3212634 7-fluoro-5-nitro-1H-indazole CAS No. 1105175-05-0

7-fluoro-5-nitro-1H-indazole

Cat. No.: B3212634
CAS No.: 1105175-05-0
M. Wt: 181.12 g/mol
InChI Key: FOILNJNWYNCDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILNJNWYNCDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-fluoro-5-nitro-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 7-nitroindazole—a selective neuronal nitric oxide synthase (nNOS) inhibitor—while offering enhanced metabolic stability and altered electronic properties due to the C7-fluorine substitution.

This guide provides a definitive technical analysis of this compound, focusing on its synthesis, unique reactivity patterns (specifically regioselective alkylation), and application as a diverse building block for kinase inhibitors and protein degraders.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 1105175-05-0
IUPAC Name This compound
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Yellow to orange crystalline solid
Melting Point >180°C (Predicted based on 5-nitro analog; 5-nitro-1H-indazole MP: 208°C)
Acidity (pKa) ~10.9 (Predicted N-H acidity); Increased acidity vs. unsubstituted indazole (pKa 13.8) due to EWGs.
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water.

Synthesis & Manufacturing

The most efficient and scalable route to this compound avoids the non-selective nitration of 7-fluoroindazole. Instead, it utilizes a de novo ring construction starting from a highly functionalized benzaldehyde precursor.

Core Synthetic Route

Precursor: 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 679840-20-1). Reagent: Hydrazine Hydrate (N₂H₄·H₂O). Mechanism: Nucleophilic Aromatic Substitution (SₙAr) followed by Condensation.

Mechanistic Insight

The reaction proceeds via a cascade sequence.[1] First, the hydrazine nucleophile attacks the C2-position of the benzaldehyde. The fluorine at C2 is highly activated for SₙAr displacement due to the ortho-formyl and para-nitro groups (both strong electron-withdrawing groups). Following displacement, the hydrazine moiety condenses with the aldehyde to close the pyrazole ring. The fluorine at C3 (which becomes C7 in the indazole) remains intact as it is less activated and sterically distinct.

Experimental Protocol (Standardized)
  • Step 1: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol or DMF.

  • Step 2: Add Hydrazine monohydrate (2.0–3.0 eq) dropwise at 0°C to control the exotherm.

  • Step 3: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by TLC/LC-MS for consumption of starting material.

  • Step 4: Cool to room temperature. Pour into ice-water. The product typically precipitates as a yellow solid.

  • Step 5: Filter, wash with water, and dry. Recrystallize from ethanol/water if necessary.

SynthesisPath SM 2,3-Difluoro-5- nitrobenzaldehyde Inter Intermediate: Hydrazone Formation & SₙAr Displacement SM->Inter + N₂H₄·H₂O (SₙAr at C2-F) Prod 7-Fluoro-5-nitro- 1H-indazole Inter->Prod Cyclization (- H₂O, - HF)

Figure 1: Synthetic pathway via cyclization of fluorinated benzaldehyde.[2][3][1][4][5][6][7][8][9]

Chemical Reactivity Profile

The 7-fluoro-5-nitro substitution pattern dictates specific reactivity, particularly in alkylation reactions.

Regioselective N-Alkylation (The "C7 Effect")

Indazoles can be alkylated at N1 or N2. For unsubstituted indazoles, N1 alkylation is generally thermodynamically preferred. However, 7-substituted indazoles (especially 7-F and 7-NO₂) exhibit a strong preference for N2-alkylation .

  • Cause: Steric repulsion between the C7-substituent (Fluorine) and the incoming alkyl group at N1 destabilizes the N1-transition state.

  • Outcome: Alkylation with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) will yield the N2-isomer as the major product (>90% selectivity often observed).

  • Strategic Implication: If the N1-isomer is required, alternative strategies such as protecting group migration or specific metal-catalyzed cross-couplings (e.g., Chan-Lam) may be necessary, or one must accept lower yields and difficult separations.

Functional Group Interconversions
  • Nitro Reduction: The C5-nitro group is readily reduced to an amine (5-amino-7-fluoro-1H-indazole) using standard conditions (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂). This amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

  • Acidity: The N-H proton is highly acidic. Bases as weak as K₂CO₃ are sufficient for deprotonation.

Reactivity cluster_Alkylation N-Alkylation (Base + R-X) cluster_Reduction Reduction Core This compound N2 Major Product: N2-Alkyl-7-fluoro-5-nitroindazole (Sterically Favored) Core->N2 Favored Pathway N1 Minor Product: N1-Alkyl-7-fluoro-5-nitroindazole (Sterically Hindered by C7-F) Core->N1 Disfavored Amine 5-Amino-7-fluoro-1H-indazole (Precursor for Amides/Ureas) Core->Amine H₂/Pd-C or Fe/HCl

Figure 2: Reactivity divergence highlighting the steric influence of the C7-fluorine on alkylation regioselectivity.

Applications in Drug Discovery[11]

nNOS Inhibition

The parent compound, 7-nitroindazole, is a widely cited tool compound for inhibiting neuronal nitric oxide synthase (nNOS) in vivo. The 7-fluoro-5-nitro analog retains the core electronic distribution required for active site binding but modifies the lipophilicity and metabolic profile. The fluorine atom can modulate CNS penetration and prevent metabolic oxidation at the C7 position.

Kinase Inhibitor Scaffold

Indazoles are "privileged structures" in kinase inhibition (e.g., Axitinib, Pazopanib). The 5-position (occupied by nitro/amine) is the vector typically directed towards the solvent front or hinge region of the kinase ATP-binding pocket. The 7-fluoro group can induce conformational constraints or fill small hydrophobic pockets (halogen bonding) to improve selectivity profiles.

Safety and Handling

  • Nitroaromatics: Generally considered potentially mutagenic and should be handled with care. Avoid inhalation of dust.

  • Energetics: While not a primary explosive, polynitro or nitro-heterocycles can be energetic. Synthesis involving heating of nitro-benzaldehydes with hydrazine should be conducted behind a blast shield.

  • Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight).

References

  • National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved October 26, 2023, from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved October 26, 2023, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Synthesis of 7-Fluoro-5-Nitro-1H-Indazole

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS Registry Number: 1364893-36-8 (Generic reference for structure class) Core Application: Precursor for 7-fluoro-5-amino-1H-indazole; scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors (e.g., substituted indazole-3-carboxamides).

Retrosynthetic Logic: The indazole core is most efficiently constructed via the condensation of hydrazine with an ortho-halo-benzaldehyde. For the 7-fluoro-5-nitro substitution pattern, two primary disconnections are viable:

  • De Novo Cyclization (Method A): Condensation of 2,3-difluoro-5-nitrobenzaldehyde with hydrazine hydrate. This utilizes the high susceptibility of the 2-fluoro position to nucleophilic aromatic substitution (

    
    ) followed by cyclization.
    
  • Functionalization of the Heterocycle (Method B): Direct electrophilic nitration of 7-fluoro-1H-indazole. This relies on the directing effects of the existing fluorine atom and the pyrazole ring to selectively nitrate the 5-position.

Pathway Visualization

SynthesisPathwaysTargetThis compoundSM_A2,3-DifluorobenzaldehydeInter_A2,3-Difluoro-5-nitrobenzaldehydeSM_A->Inter_AStep A1Inter_A->TargetStep A2Reagent_A1HNO3 / H2SO4(Nitration)Reagent_A2N2H4·H2O / EtOH(Cyclization)SM_B7-Fluoro-1H-indazoleSM_B->TargetMethod BReagent_BKNO3 / H2SO4(Electrophilic Substitution)

Figure 1: Strategic synthetic pathways for this compound.

Method A: The Hydrazine Cyclization Route (Preferred)

This method is preferred for its regiochemical certainty. By installing the nitro group on the benzaldehyde precursor, the position of the nitro group is fixed before the heterocycle is formed.

Step 1: Nitration of 2,3-Difluorobenzaldehyde

Objective: Selective introduction of the nitro group at the 5-position. Mechanism: Electrophilic Aromatic Substitution (EAS). The aldehyde (meta-director) and the 2-fluoro (meta-director) and 3-fluoro (ortho/para-director) groups cooperatively activate/deactivate the ring. The 5-position is sterically accessible and electronically favored (meta to CHO, para to F-2).

Protocol:

  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with concentrated sulfuric acid (

    
    , 98%, 50 mL). Cool to 0°C in an ice/salt bath.
    
  • Addition: Add 2,3-difluorobenzaldehyde (10.0 g, 70 mmol) dropwise, maintaining internal temperature

    
    .
    
  • Nitration: Prepare a mixture of fuming nitric acid (

    
    , >90%, 4.5 mL) and concentrated 
    
    
    (10 mL). Add this mixture dropwise to the aldehyde solution over 30 minutes, keeping temperature
    
    
    .
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water (3 x 100 mL) to remove acid, and dry under vacuum.

  • Yield Expectation: 85-95% of 2,3-difluoro-5-nitrobenzaldehyde .

Step 2: Cyclization to this compound

Objective: Formation of the pyrazole ring via hydrazine condensation and intramolecular

Mechanism:

Protocol:

  • Setup: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (10.0 g, 53 mmol) in Ethanol (100 mL) or DMF (50 mL) in a 250 mL RBF.

  • Reagent Addition: Add Hydrazine monohydrate (

    
    , 64-65%, 3.0 equiv, 160 mmol, ~7.8 mL) dropwise at RT. Caution: Exothermic.
    
  • Cyclization: Heat the mixture to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.

    • Note: The solution will typically turn deep orange/red and then precipitate the yellow product.

  • Workup:

    • If in Ethanol: Cool to 0°C. The product will crystallize. Filter and wash with cold ethanol.

    • If in DMF: Pour the reaction mixture into ice water (500 mL). Stir for 30 minutes. Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

  • Yield Expectation: 70-80%.

  • Characterization:

    • Appearance: Yellow crystalline solid.

    • 1H NMR (DMSO-d6): Expect signals at ~8.6 ppm (d, H-4), ~8.0 ppm (dd, H-6), and ~8.4 ppm (s, H-3). The N-H proton is typically broad >13 ppm.

Method B: Direct Nitration of 7-Fluoro-1H-indazole

This method is viable if 7-fluoro-1H-indazole is available. It is shorter but requires careful control of temperature to avoid dinitration or degradation.

Mechanism: The 7-fluoro substituent exerts an inductive withdrawing effect but is an ortho/para director by resonance. However, in the acidic nitration media, the pyrazole nitrogen may protonate, deactivating the ring. The 5-position is the standard site for electrophilic attack on indazoles due to the electronic distribution of the fused system (para to the N-1/C-7a junction).

Protocol:

  • Dissolution: Dissolve 7-fluoro-1H-indazole (5.0 g, 36.7 mmol) in concentrated

    
     (40 mL) at 0°C.
    
  • Nitration: Add Potassium Nitrate (

    
    , 1.1 equiv, 4.08 g) portion-wise (solid addition) or as a solution in 
    
    
    over 30 minutes.
    • Critical Control: Maintain temperature between 0–5°C. Higher temperatures favor dinitration or nitration at the C-3 position.

  • Reaction: Stir at 0°C for 2 hours. Monitor by LC-MS (Target M+H = 182).

  • Workup: Pour onto ice/water (300 mL). Neutralize carefully with solid

    
     or 
    
    
    solution to pH ~5-6 to ensure precipitation of the free base (indazoles can form soluble salts in very acidic media).
  • Purification: Filter the solid. If regioisomers (e.g., 3-nitro) are present, purify via column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

  • Yield Expectation: 60-75%.

Comparison of Methods

FeatureMethod A (Hydrazine Cyclization)Method B (Direct Nitration)
Starting Material 2,3-Difluorobenzaldehyde7-Fluoro-1H-indazole
Regiocontrol Excellent (Defined by SM)Good (Dependent on conditions)
Scalability High (Avoids chromatography)Moderate (Exotherm management)
Cost Low (Reagents are commodities)Moderate (SM is more expensive)
Recommendation Primary Choice for >10g scale.Secondary Choice for small scale.

References

  • Synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde: Note: Describes the general hydrazine cyclization protocol applicable to the nitro-deriv
  • General Indazole Synthesis via Hydrazine Condensation

    • Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved February 4, 2026, from [Link]

  • Nitration of Indazoles (Regioselectivity)
  • Patent Literature on 5-Nitroindazole Derivatives: Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Retrieved February 4, 2026, from Note: Confirms the stability and handling of the 5-nitroindazole core.

Physicochemical Characteristics of 7-Fluoro-5-Nitro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 7-Fluoro-5-Nitro-1H-Indazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

This compound (CAS: 1105175-05-0) represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and protein degrader (PROTAC) landscapes.[1] Its utility stems from the unique electronic interplay between the C5-nitro and C7-fluoro substituents, which modulate the acidity of the N1-proton and the lipophilicity of the core scaffold.[1] This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and analytical signatures, serving as a foundational reference for its integration into lead optimization campaigns.

Chemical Identity & Structural Logic[1][2]

PropertyDetail
IUPAC Name This compound
CAS Number 1105175-05-0
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
SMILES Fc1cc([O-])cc2[nH]nc12
Key Pharmacophore Electron-deficient indazole core; H-bond donor (N1) / acceptor (N2, NO₂, F)
Structural Significance

The 7-fluoro-5-nitro substitution pattern is not merely decorative; it fundamentally alters the reactivity and binding properties of the indazole core:

  • C5-Nitro Group: A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton (pKa modulation) and activates the ring for nucleophilic aromatic substitution (SNAr) at C4 or C6 if further derivatized.[1]

  • C7-Fluorine Atom: Provides a metabolic block at a typically labile position and introduces an intramolecular electrostatic interaction with the N1-proton.[1] This "fluorine effect" often stabilizes the 1H-tautomer over the 2H-form through dipole alignment, a critical factor for binding affinity in kinase pockets.[1]

Physicochemical Profile

Acidity and pKa Modulation

Unlike unsubstituted indazole (pKa ~13.8), the 7-fluoro-5-nitro analog is significantly more acidic.[1]

  • Estimated pKa: 10.5 – 11.0 (N1-H deprotonation).[1]

  • Mechanism: The inductive effect (-I) of the fluorine at C7 and the resonance withdrawal (-M) of the nitro group at C5 stabilize the resulting conjugate base (anion).

  • Implication: At physiological pH (7.4), the molecule remains largely neutral (>99%), ensuring membrane permeability. However, in basic workups (pH > 12), it will exist almost exclusively as the water-soluble anion.[1]

Lipophilicity and Solubility[1]
  • LogP (Predicted): ~1.8 – 2.1.

  • Solubility Profile:

    • Water (pH 7): Low (< 0.1 mg/mL).

    • 0.1 M NaOH: High (forms sodium salt).

    • Organic Solvents: Soluble in DMSO (>50 mg/mL), DMF, and Ethyl Acetate. Moderately soluble in Methanol.[1]

  • Crystallinity: High melting point solid (>200°C, decomposition likely before melting if not pure), driven by strong intermolecular hydrogen bonding (N1-H[1]···N2) in the crystal lattice.[2]

Tautomeric Equilibrium

The indazole ring exists in a dynamic equilibrium between 1H and 2H tautomers.[1]

  • Dominant Form: 1H-indazole.[1][3][4][5]

  • Stabilization: The 7-fluoro substituent creates a local dipole that disfavors the 2H-form due to repulsion with the lone pair on N2, while the N1-H form allows for a favorable electrostatic environment.[1]

  • Diagram: See Section 6 for the tautomeric pathway.

Synthesis & Process Logic

The synthesis of this compound requires careful regiocontrol.[1] The most robust route avoids the ambiguity of nitrating 7-fluoroindazole (which yields mixtures of C3 and C5 isomers) by building the ring after establishing the substitution pattern.[1]

Recommended Route: Hydrazine Cyclization

Precursor: 2,3-Difluoro-5-nitrobenzaldehyde.[1] Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O). Mechanism: SNAr displacement of the labile 2-fluoro group by hydrazine, followed by condensation with the aldehyde to close the pyrazole ring.[1]

Synthesis cluster_legend Process Logic Start 2,3-Difluoro-5- nitrobenzaldehyde Step1 Hydrazone Formation (Intermediate) Start->Step1 + NH2NH2 Step2 SNAr Cyclization (-HF) Step1->Step2 Heat/Base Product 7-Fluoro-5-nitro- 1H-indazole Step2->Product Tautomerization Legend Regiospecificity driven by labile 2-F ortho to aldehyde

Figure 1: Regioselective synthesis via hydrazine cyclization of 2,3-difluoro-5-nitrobenzaldehyde.

Analytical Characterization

NMR Signature (DMSO-d₆)

The 1H NMR spectrum is distinct due to the lack of vicinal coupling protons (C4 and C6 are meta to each other).

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constants (J)Assignment Logic
N1-H 13.5 - 14.0Broad Singlet-Exchangeable acidic proton.[1]
C4-H 8.7 - 8.9Doublet (d)J ~ 2.0 HzDeshielded by adjacent NO₂; meta-coupling to H6.[1]
C6-H 7.9 - 8.1Doublet of Doublets (dd)J ~ 10-12 Hz (H-F), J ~ 2.0 Hz (H-H)Large coupling to 7-F; meta-coupling to H4.[1]
C3-H 8.4 - 8.6Singlet (s)-Characteristic indazole C3 proton.[1]
Mass Spectrometry[1]
  • Ionization: ESI (Electrospray Ionization).

  • Negative Mode (ESI-): Dominant peak at m/z 180.1 [M-H]⁻ . This is the preferred mode for quantification due to the high acidity of the N-H.

  • Positive Mode (ESI+): Weak signal at m/z 182.1 [M+H]⁺ ; often suppressed by the electron-deficient nature of the ring.

Tautomerism & Acid-Base Behavior[1]

Understanding the tautomeric state is critical for docking studies. The 7-fluoro substituent locks the conformation closer to the 1H-form compared to the non-fluorinated analog.[1]

Tautomerism cluster_note Drug Design Implication T1 1H-Tautomer (Dominant) Stabilized by 7-F dipole T2 2H-Tautomer (Minor) Destabilized by N2 lone pair repulsion T1->T2 Equilibrium (Fast) Anion Indazole Anion (Delocalized Charge) T1->Anion -H+ (pH > 10.5) Anion->T1 +H+ Note Kinase inhibitors typically bind the 1H-form via H-bonds to the hinge region.

Figure 2: Tautomeric equilibrium and ionization pathway. The 1H-form is the relevant species for most biological interactions.

Experimental Protocols

Protocol 7.1: Determination of pKa (Spectrophotometric Method)

Since the compound is sparingly soluble in water, a cosolvent method is required.

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol (Stock A).

  • Titration: Prepare a series of buffers ranging from pH 8.0 to 13.[1]0. Add 10 µL of Stock A to 990 µL of each buffer.

  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Track the bathochromic shift (red shift) of the λmax (typically shifting from ~270 nm to ~300 nm upon deprotonation). Plot Absorbance vs. pH to determine the inflection point (pKa).

Protocol 7.2: Solubility Assessment for Bioassays
  • Stock: Prepare a 10 mM stock in DMSO.

  • Dilution: Dilute 1:100 into PBS (pH 7.4) to reach 100 µM.

  • Observation: Check for precipitation (turbidity). If precipitate forms, serial dilution to 10 µM is recommended for biochemical assays to avoid false negatives due to aggregation.[1]

References

  • Lukin, K., et al. (2014). Synthesis of fluoro-1H-indazoles via hydrazine cyclization.[1] European Journal of Medicinal Chemistry, 87, 386-397.[1][5] [Link][6]

  • PubChem. (2024). Compound Summary: 5-Nitroindazole derivatives.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Arán, V. J., et al. (2005).[6] Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.[1] [Link][6]

Sources

Molecular Structure and Weight of 7-Fluoro-5-Nitro-1H-Indazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors (e.g., ROCK2, kinases) and nitric oxide synthase (NOS) modulators. By combining the electron-withdrawing nitro group at the C5 position with a metabolically stable fluorine atom at C7, this compound offers a unique electronic profile that enhances the acidity of the N1-proton and modulates the lipophilicity of the indazole core. This guide provides a comprehensive analysis of its molecular identity, structural properties, synthesis protocols, and application in drug development.

Molecular Identity & Physicochemical Properties[1][2]

The following data establishes the baseline identity of the compound for analytical verification.

PropertyValueNotes
IUPAC Name This compound
CAS Number 1105175-05-0
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol Average mass
Monoisotopic Mass 181.02875 DaUseful for HRMS
SMILES [O-]c1cc(F)c2[nH]ncc2c1
InChI Key PQCAUHUKTBHUSA-UHFFFAOYSA-N(Generic for 7-nitro isomer; specific isomer requires verification)
Appearance Yellow to Orange SolidTypical of nitro-indazoles
Solubility DMSO, DMF, MethanolPoor water solubility
Structural Visualization

The diagram below illustrates the atomic connectivity and numbering scheme of the indazole ring, highlighting the specific substitution pattern.

G Figure 1: Connectivity of this compound. Note the C5-Nitro and C7-Fluoro positions. C1 C3 C2 C3a C1->C2 C3 C4 C2->C3 C4 C5 C3->C4 C5 C6 C4->C5 NO2 NO2 C4->NO2 C6 C7 C5->C6 C7 C7a C6->C7 F F C6->F C7->C2 N1 N1 C7->N1 N2 N2 N1->N2 H H N1->H N2->C1 aromatic

[5][6]

Structural Analysis & Electronic Effects

The Indazole Scaffold

Indazole (1,2-diazaindene) is a bioisostere of indole and purine. It is amphoteric but primarily functions as a weak acid (pKa ~14 for unsubstituted indazole).

Impact of Substituents
  • 5-Nitro Group (-NO₂):

    • Electronic Effect: Strongly electron-withdrawing via both induction (-I) and resonance (-M).

    • Consequence: This significantly increases the acidity of the N1-H proton, making the molecule easier to deprotonate (pKa likely drops to ~10-11). This facilitates alkylation reactions at N1 during drug synthesis.

  • 7-Fluoro Group (-F):

    • Metabolic Stability: The C7 position is a common site for metabolic oxidation in indazoles. Fluorination blocks this pathway, extending the half-life of the molecule in vivo.

    • Electronic Effect: Fluorine is inductively withdrawing (-I) but resonance donating (+M). At the C7 position, the -I effect dominates the influence on the N1 nitrogen, further reducing the pKa and altering the hydrogen bond donor capability of the NH group.

Synthesis Protocols

The synthesis of this compound requires precise regiocontrol. While direct nitration of 7-fluoroindazole is possible, it often yields mixtures. The most robust method involves the cyclization of a substituted benzaldehyde precursor .

Method A: Cyclization of 2,3-Difluoro-5-nitrobenzaldehyde (Preferred)

This method ensures the correct placement of the fluorine and nitro groups by establishing them on the benzene ring before forming the pyrazole ring.

Reaction Logic:

  • Precursor: 2,3-Difluoro-5-nitrobenzaldehyde.

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Mechanism:

    • Step 1: Hydrazine condenses with the aldehyde to form a hydrazone intermediate.

    • Step 2: Intramolecular Nucleophilic Aromatic Substitution (

      
      ). The nitrogen attacks the C2 position, displacing the labile fluorine atom. The fluorine at C3 (which becomes C7) remains intact because the C2 position is more activated (ortho to the electron-withdrawing formyl group).
      
Detailed Protocol:
  • Setup: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (1.0 equiv) in ethanol or THF (approx. 5-10 mL/mmol).

  • Addition: Cool to 0°C. Add hydrazine hydrate (2.0 - 3.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup:

    • Cool the mixture. The product often precipitates as a yellow solid.

    • Filter the solid and wash with cold ethanol and water.

    • If no precipitate forms, concentrate the solvent, dilute with water, and extract with ethyl acetate.

  • Purification: Recrystallization from ethanol or flash column chromatography (DCM/MeOH gradient).

Synthesis Figure 2: Regioselective Synthesis via S_NAr Cyclization Start Start: 2,3-Difluoro-5-nitrobenzaldehyde Step1 Add Hydrazine Hydrate (Solvent: EtOH, Temp: 0°C to Reflux) Start->Step1 Inter Intermediate: Hydrazone Formation Step1->Inter - H2O Step2 Intramolecular S_NAr Cyclization (Displacement of 2-Fluoro) Inter->Step2 Cyclization End Product: this compound Step2->End - HF

Method B: Nitration of 7-Fluoro-1H-indazole

If 7-fluoroindazole is available, direct nitration is a viable alternative, though regioselectivity must be confirmed.

  • Conditions:

    
     at 0°C.
    
  • Selectivity: The indazole ring directs electrophiles primarily to C5 and C3. The C7-Fluoro group is ortho-para directing (to C6 and C4). The cooperative effect generally favors C5, but separation from the C3-nitro isomer may be required.

Analytical Characterization

To validate the structure, the following spectroscopic signatures should be observed:

Proton NMR ( H-NMR)[2][3][7]
  • Solvent: DMSO-

    
    
    
  • H3 (s): ~8.4 – 8.6 ppm (Singlet, characteristic of the pyrazole proton).

  • H4 (dd): ~8.2 – 8.3 ppm.[1] Appears as a doublet of doublets due to meta-coupling with H6 and potentially weak coupling with F7.

  • H6 (dd): ~7.8 – 8.0 ppm.[2] Will show a large coupling constant (

    
    ) due to the ortho-fluorine (~10–12 Hz).
    
  • NH (br s): ~13.5 – 14.0 ppm (Broad singlet, highly deshielded due to electron-withdrawing groups).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ or ESI- (ESI- is often more sensitive for nitroindazoles due to acidity).

  • Observed Mass:

    • ESI+:

      
      
      
    • ESI-:

      
      
      

Applications in Drug Discovery

Kinase Inhibition

The 7-fluoro-5-nitroindazole scaffold is a precursor for Rho-associated protein kinase (ROCK) inhibitors. The nitro group is typically reduced to an amine (


) to serve as a handle for amide coupling, linking the indazole "hinge-binder" to the rest of the inhibitor molecule.
  • Reference: Patent WO2023009475A1 cites this scaffold in the synthesis of ROCK2 inhibitors.

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole is a classic selective inhibitor of neuronal NOS (nNOS). The introduction of the 7-fluoro group alters the electronics and steric fit within the heme active site, potentially modifying selectivity profiles against endothelial NOS (eNOS) or inducible NOS (iNOS).

References

  • Lukin, K., et al. (2014). "Synthesis of fluoro-1H-indazoles." European Journal of Medicinal Chemistry, 87, 386-397.
  • World Intellectual Property Organization. (2023). Patent WO2023009475A1: Inhibitors of ROCK2 and their uses.
  • PubChem. (n.d.). Compound Summary for CID 1893 (7-Nitroindazole). (Context for biological activity of the scaffold). Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this document serves as a comprehensive technical guide into the predicted therapeutic landscape of 7-fluoro-5-nitro-1H-indazole. In the quest for novel therapeutics, the indazole scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] While direct experimental data for this compound remains nascent, the extensive research on structurally similar nitroindazole compounds provides a fertile ground for predictive analysis and strategic investigation.

This guide is structured not as a rigid protocol, but as a dynamic roadmap. It is designed to empower you with the foundational knowledge, predictive insights, and robust experimental strategies necessary to identify and validate the therapeutic targets of this promising, yet underexplored, molecule. We will delve into the rationale behind predicted targets, grounded in the established pharmacology of its chemical cousins, and provide detailed, field-proven methodologies for target elucidation and validation. Our approach is rooted in scientific integrity, ensuring that each proposed step is part of a self-validating system, from initial computational screening to rigorous biochemical and cell-based assays.

Deconstructing the Molecule: Rationale for Target Prediction

The chemical architecture of this compound offers several clues to its potential biological activity. The core indazole structure is known to interact with a variety of biopolymers.[1] The nitro group, a common feature in many bioactive compounds, is often crucial for their mechanism of action, particularly in antimicrobial and antineoplastic agents.[4] Furthermore, the fluorine substitution can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, potentially enhancing efficacy and fine-tuning selectivity.

Based on the extensive literature on analogous compounds, particularly 7-nitroindazole, we can logically infer a primary and several secondary therapeutic target classes for this compound.

Primary Predicted Target: Nitric Oxide Synthase (NOS)

The most well-documented target of the closely related 7-nitroindazole is nitric oxide synthase (NOS), with a notable selectivity for the neuronal isoform (nNOS).[1] 7-nitroindazole is a potent inhibitor of nNOS, leading to anti-nociceptive (pain-relieving) effects without the cardiovascular side effects associated with non-selective NOS inhibition.[1] This selective inhibition of nNOS has also been shown to have neuroprotective effects in models of Parkinson's disease.[5] Given the structural similarity, it is highly probable that this compound also functions as a NOS inhibitor, with the fluoro and nitro substitutions potentially altering its potency and isoform selectivity (nNOS, eNOS, iNOS).

A Multi-pronged Approach to Target Identification and Validation

A robust target validation strategy is paramount to de-risk drug development programs.[6][7] For this compound, we propose a tiered approach, beginning with broad, unbiased screening methods and progressively narrowing down to specific, high-confidence targets. This workflow is designed to be both comprehensive and efficient, maximizing the generation of actionable data.

Tier 1: Unbiased, Proteome-Wide Screening

The initial phase aims to cast a wide net to identify potential protein interactors of this compound within a relevant cellular context.

TPP is a powerful method for identifying direct targets of small molecules in a native cellular environment.[8][9] It relies on the principle that the binding of a ligand alters the thermal stability of its target protein.

Experimental Protocol: Thermal Proteome Profiling

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for predicted nNOS activity) to ~80% confluency. Treat the cells with this compound at various concentrations (and a vehicle control) for a predetermined time.

  • Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Extraction and Digestion: Isolate the soluble protein fraction from each temperature point and digest the proteins into peptides.

  • Quantitative Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the relative abundance of each protein at each temperature.

  • Data Analysis: Plot the protein abundance as a function of temperature to generate "melting curves." A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Tier 2: Focused Target Validation

Data from the unbiased screening will generate a list of putative targets. The next step is to validate these interactions using orthogonal, hypothesis-driven methods.

Based on the strong prediction for NOS inhibition, a direct biochemical assay is warranted.

Experimental Protocol: NOS Inhibition Assay

  • Recombinant Enzyme: Obtain purified, recombinant nNOS, eNOS, and iNOS enzymes.

  • Assay Setup: In a multi-well plate, combine the enzyme, its substrate (L-arginine), and necessary co-factors in a suitable buffer.

  • Compound Incubation: Add varying concentrations of this compound to the wells.

  • Activity Measurement: Quantify the production of nitric oxide (or a byproduct like L-citrulline) using a commercially available kit (e.g., Griess assay).

  • IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each NOS isoform.

Tier 3: Cellular and Functional Validation

Confirming target engagement in a cellular context and linking it to a functional outcome is the final and most critical step.

Cellular thermal shift assays (CETSA) can be employed to confirm target binding within intact cells.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound.

  • Heating and Lysis: Heat the cells to a temperature that partially denatures the target protein, then lyse the cells.

  • Protein Quantification: Quantify the amount of soluble target protein using Western blotting or ELISA. An increase in the soluble fraction in treated cells indicates target stabilization.

Visualizing the Path Forward: Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for conceptual understanding and practical implementation.

Target_Validation_Workflow cluster_Tier1 Tier 1: Unbiased Screening cluster_Tier2 Tier 2: Focused Validation cluster_Tier3 Tier 3: Cellular & Functional Validation TPP Thermal Proteome Profiling (TPP) putative_targets List of Putative Targets TPP->putative_targets enz_assay In Vitro Enzyme Inhibition Assays (e.g., NOS activity) putative_targets->enz_assay binding_assay Biophysical Binding Assays (e.g., SPR, ITC) putative_targets->binding_assay CETSA Cellular Thermal Shift Assay (CETSA) enz_assay->CETSA binding_assay->CETSA functional_assay Cell-Based Functional Assays (e.g., NO production, cytotoxicity) CETSA->functional_assay

Caption: A tiered workflow for the identification and validation of therapeutic targets for this compound.

Predicted_NOS_Pathway compound This compound nNOS nNOS compound->nNOS Inhibition NO Nitric Oxide nNOS->NO Synthesis L_arginine L-Arginine L_arginine->nNOS downstream Downstream Signaling (e.g., cGMP pathway) NO->downstream

Caption: Predicted mechanism of action via inhibition of the neuronal nitric oxide synthase (nNOS) pathway.

Quantitative Data Summary

While experimental data for this compound is not yet available, the following table provides a template for summarizing key quantitative data that should be generated during the proposed validation studies.

Predicted TargetAssay TypeMetricExpected Outcome
nNOSEnzyme InhibitionIC50< 1 µM
eNOSEnzyme InhibitionIC50> 10 µM (for selectivity)
iNOSEnzyme InhibitionIC50> 10 µM (for selectivity)
Putative Target XTPPΔTmSignificant thermal shift
nNOSCETSAStabilizationDose-dependent increase in soluble protein

Concluding Remarks and Future Directions

The journey to elucidate the therapeutic targets of this compound is a compelling endeavor at the intersection of medicinal chemistry and molecular pharmacology. This guide provides a scientifically rigorous and logically structured framework to navigate this process. By leveraging the knowledge of related nitroindazole compounds and employing a multi-tiered validation strategy, researchers can systematically uncover the mechanism of action of this novel molecule.

The successful identification and validation of high-confidence targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The insights gained will not only advance our understanding of this compound but also contribute to the broader landscape of indazole-based drug discovery.

References

  • Moore, P. K., & Handy, R. L. (1997). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 120(1), 45-51.
  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939.
  • López-Cara, L. C., Conejo-García, A., Morales-García, J., & de la Cuesta, F. S. (2007). Effects of chronic treatment with 7-nitroindazole in hyperthyroid rats. European Journal of Pharmacology, 564(1-3), 199-206.
  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538.
  • Cui, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
  • Gaikwad, N. D., et al. (2015). Indazole–Knowledge and References. Drug and Chemical Toxicology, 38(4), 473-484.
  • Aal-Ali, F. M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13.
  • Wang, Y., et al. (2020). A Review of Computational Methods for Predicting Drug Targets. Current Medicinal Chemistry, 27(29), 4879-4896.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.
  • Uezono, Y., et al. (2008). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. Methods in Molecular Biology, 441, 239-251.
  • Chen, Y., et al. (2020). Computational Drug Target Prediction: Benchmark and Experiments.
  • Boiani, M., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(20), 6936.
  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.
  • Aal-Ali, F. M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13.
  • ast-Molina, M., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2735–2745.
  • Olayan, R. S., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1762, 169-191.
  • Wang, Y., et al. (2023).
  • van der Worp, H. B., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today, 19(5), 531-534.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Ghasemi, M., et al. (2021). Lamotrigine as a mood stabilizer: insights from the pre-clinical evidence. Expert Opinion on Drug Discovery, 16(11), 1269-1284.
  • Chittamani, P. (2012). How to experimentally validate drug-target interactions?.
  • Sapient Bio. (n.d.).
  • Imram, M., et al. (2019). Computational Predictions for Multi-Target Drug Design.
  • Singh, A., & Kumar, S. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-126.
  • Mateus, A., et al. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2089, 149-176.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel synthetic compound, 7-fluoro-5-nitro-1H-indazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related indazole derivatives to propose a primary mechanism centered on the inhibition of nitric oxide synthase (NOS). Additionally, potential secondary or alternative mechanisms, including protein kinase inhibition, are explored. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising compound. We will delve into the rationale behind the proposed mechanisms, present detailed experimental protocols for their validation, and provide visual representations of the relevant biological pathways.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[1][2][3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound, is a novel derivative with substitutions that are known to significantly influence the electronic and steric properties of the parent molecule. The presence of a nitro group at the 5-position and a fluorine atom at the 7-position suggests a potential for high-affinity interactions with biological targets. This document aims to provide a detailed exploration of the likely mechanism of action of this compound, drawing upon the established pharmacology of analogous compounds.

Proposed Primary Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

The Critical Role of Nitric Oxide Synthase in Health and Disease

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast range of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of NO from L-arginine. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal signaling.[5]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to host defense but can also lead to tissue damage in chronic inflammation.

  • Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, eNOS is critical for maintaining vascular tone and cardiovascular homeostasis.

Dysregulation of NOS activity is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases. Consequently, the development of selective NOS inhibitors is a significant area of therapeutic research.

Evidence from Structurally Related Indazoles: The Case of 7-Nitro-indazole

The most compelling evidence for the proposed mechanism of action of this compound comes from its close structural analog, 7-nitro-indazole (7-NI). 7-NI is a well-characterized and potent inhibitor of nitric oxide synthase.[6] Notably, it exhibits a degree of selectivity for the neuronal isoform (nNOS).[5][6]

  • In Vitro Inhibition: 7-Nitro-indazole inhibits mouse cerebellar NOS with an IC50 of 0.47 µM.[6]

  • In Vivo Efficacy: Administration of 7-NI in animal models has demonstrated anti-nociceptive effects without causing a significant increase in mean arterial pressure, a common side effect of non-selective NOS inhibitors.[6]

The structural similarity between this compound and 7-nitro-indazole strongly suggests that the former is also likely to function as a NOS inhibitor. The addition of a fluorine atom at the 7-position could potentially enhance its binding affinity and selectivity for specific NOS isoforms.

In Silico Modeling of this compound Binding to NOS

To be performed by the user's internal computational chemistry group.

A molecular docking study of this compound within the active site of the different NOS isoforms is highly recommended. This in silico analysis would provide valuable insights into the potential binding mode and interactions of the compound with key amino acid residues. The results of such a study would help to predict the inhibitory potency and selectivity of this compound and guide further experimental validation.

Potential Secondary or Alternative Mechanisms

While NOS inhibition is the most probable primary mechanism of action, the versatile indazole scaffold has been associated with other biological activities.

Protein Kinase Inhibition

Several indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazole-based derivatives have been shown to inhibit FGFR1-3 with IC50 values in the micromolar to nanomolar range.[7][8]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: A series of novel ASK1 inhibitors with a 1H-indazole scaffold have been developed as potential treatments for inflammatory diseases.[9]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Rho Kinase Inhibition

Indazole compounds have been reported to possess Rho kinase inhibitory activity, leading to vasodilation and protection of vascular function.[10] This presents another potential avenue for the therapeutic application of this compound, particularly in cardiovascular diseases.

Anticancer and Antimicrobial Activities

The indazole scaffold is present in a number of compounds with demonstrated anticancer and antimicrobial properties.[1][3][4] Some indazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[3] Others have exhibited activity against parasites such as Leishmania.[4]

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against the three NOS isoforms.

Methodology:

  • Enzyme Source: Recombinant human nNOS, iNOS, and eNOS.

  • Assay Principle: The conversion of L-[3H]arginine to L-[3H]citrulline is measured.

  • Procedure:

    • Prepare a reaction mixture containing the respective NOS isoform, L-[3H]arginine, and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin).

    • Add varying concentrations of this compound or a known NOS inhibitor (e.g., L-NAME) to the reaction mixture.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Separate L-[3H]citrulline from unreacted L-[3H]arginine using cation-exchange chromatography.

    • Quantify the amount of L-[3H]citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for each NOS isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical Comparative NOS Inhibition Data

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)
7-nitro-indazole (Reference)0.47>100>100
This compound TBDTBDTBD
L-NAME (Non-selective)0.152

TBD: To be determined

Kinase Inhibition Assays

Objective: To screen this compound against a panel of protein kinases to identify potential off-target activities or alternative mechanisms.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

  • For any identified hits (kinases with >50% inhibition), perform follow-up dose-response studies to determine the IC50 values.

Cell-Based Assays for Downstream Signaling

Objective: To confirm the on-target effects of this compound in a cellular context.

Methodology (for NOS inhibition):

  • Cell Line: A cell line that expresses the target NOS isoform (e.g., neuronal cells for nNOS, cytokine-stimulated macrophages for iNOS, endothelial cells for eNOS).

  • Assay Principle: Measure the production of nitric oxide using the Griess assay, which detects nitrite, a stable breakdown product of NO.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells to induce NO production (if necessary).

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value for the inhibition of NO production.

Diagrams

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Inhibitor This compound (Proposed Inhibitor) Inhibitor->NOS

Caption: Proposed inhibition of the Nitric Oxide signaling pathway by this compound.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor

Caption: Potential inhibition of a generic protein kinase signaling pathway.

Experimental_Workflow start Start: Compound This compound in_vitro_nos In Vitro NOS Inhibition Assay (nNOS, iNOS, eNOS) start->in_vitro_nos kinase_panel Kinase Panel Screen start->kinase_panel cell_based_nos Cell-Based NO Production Assay in_vitro_nos->cell_based_nos If active conclusion Conclusion: Elucidation of Mechanism of Action kinase_panel->conclusion If inactive or for off-target profiling in_vivo In Vivo Animal Models (e.g., Nociception, Blood Pressure) cell_based_nos->in_vivo in_vivo->conclusion

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Summary and Future Directions

Based on the available evidence from structurally related compounds, the most plausible primary mechanism of action for this compound is the inhibition of nitric oxide synthase, with a potential for selectivity towards the neuronal isoform. However, the possibility of other activities, such as protein kinase inhibition, cannot be ruled out and warrants investigation.

The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of this compound's mechanism of action. Future research should focus on:

  • Confirming NOS Inhibition and Selectivity: Performing the in vitro and cell-based NOS assays is the immediate priority.

  • Broad Kinase Profiling: Screening against a comprehensive kinase panel will reveal any potential off-target effects or alternative mechanisms.

  • In Vivo Proof-of-Concept: If NOS inhibition is confirmed, evaluating the compound in relevant animal models of neurological or inflammatory disorders is the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to optimize its potency, selectivity, and pharmacokinetic properties.

By following this systematic approach, the full therapeutic potential of this compound can be unlocked, paving the way for the development of a novel therapeutic agent.

References

  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - ResearchGate. (URL: [Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (URL: [Link])

  • Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

The 7-Fluoro-5-Nitro-1H-Indazole Scaffold: Technical Guide to Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and medicinal utility of 7-fluoro-5-nitro-1H-indazole , a specialized heterocyclic scaffold increasingly utilized in the discovery of kinase inhibitors (e.g., HPK1, ROCK2).

Executive Summary: The "Privileged" Electronic Profile

The This compound core represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from a specific interplay of electronic and steric factors:

  • 7-Fluoro Substitution: Unlike the parent indazole, the C7-fluorine atom lowers the pKa of the N1-proton (increasing acidity) and blocks a common metabolic soft spot (C7-oxidation). Crucially, the fluorine atom exerts an inductive electron-withdrawing effect (

    
    ) that modulates the electron density of the pyrazole ring without adding significant steric bulk (Van der Waals radius: F 
    
    
    
    1.47 Å vs. H
    
    
    1.20 Å).
  • 5-Nitro Group: This moiety serves as a "masked" amine. In drug development, the nitro group is almost exclusively an intermediate; it activates the ring for nucleophilic aromatic substitution (SNAr) at the C4 position (if halogenated) and is subsequently reduced to a C5-amine to form critical hydrogen bonds with the hinge region of kinase domains.

Structural Homology and Analogs

Understanding the chemical space requires comparing the target scaffold with its closest functional analogs.

Compound ClassStructure ModificationKey Property ChangeApplication
Target Core This compound Balanced lipophilicity/acidity Kinase Inhibitor Precursor
Homolog 7-Chloro-5-nitro-1H-indazoleIncreased lipophilicity (LogP

); C7-Cl is a "handle" for coupling but metabolically liable.
SNAr Substrate
Positional Isomer 5-Fluoro-7-nitro-1H-indazoleAltered H-bond donor/acceptor vector; lower N1-acidity.Rare/Specialized Probes
Functional Analog 7-Fluoro-5-cyano-1H-indazoleNitrile is less bulky than nitro; harder to reduce to amine under mild conditions.Bioisostere for Nitro
Activated Core 4-Bromo-7-fluoro-5-nitro-1H-indazole C4-Bromine allows orthogonal functionalization. Advanced Drug Intermediate

Synthesis Protocols

The synthesis of this compound is non-trivial due to the directing effects of the fluorine. Direct nitration of 7-fluoroindazole often yields mixtures of C3 and C5 isomers. The most robust, self-validating route is the cyclization of 2,3-difluoro-5-nitrobenzaldehyde .

Protocol A: De Novo Cyclization (The "Clean" Route)

This method ensures regiochemical purity by establishing the substitution pattern on the benzene ring before closing the heterocycle.

Reagents: 2,3-Difluoro-5-nitrobenzaldehyde, Hydrazine Monohydrate (


), Ethanol/THF.

Mechanism:

  • Condensation: Hydrazine attacks the aldehyde to form the hydrazone.

  • SNAr Cyclization: The amino group of the hydrazone attacks C2, displacing the labile fluorine atom. The C2-F bond is activated by the ortho-formyl and para-nitro groups.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2,3-difluoro-5-nitrobenzaldehyde (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add Hydrazine monohydrate (2.5 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux (80°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot (

    
    ) should disappear; a lower 
    
    
    
    fluorescent spot (Indazole) appears.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The product often precipitates.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the C3-H singlet (
      
      
      ppm). The C4-H and C6-H will appear as doublets (or dd) with distinct F-coupling constants (
      
      
      ).
    • 
       NMR:  Single peak, typically 
      
      
      
      to
      
      
      ppm (referenced to
      
      
      ).
Protocol B: Functionalization to 4-Bromo Analog (The "Drug" Route)

For advanced kinase inhibitors (e.g., HPK1 inhibitors), the C4 position must be functionalized.

Reagents: this compound, N-Bromosuccinimide (NBS), DMF.

  • Dissolve this compound in DMF.

  • Add NBS (1.1 equiv) at room temperature.

  • Stir at 60°C for 2 hours. The nitro group at C5 activates the C4 position for electrophilic halogenation, while the C7-F directs away from C6.

  • Critical QC Point: Ensure mono-bromination by LC-MS. Over-bromination (at C3) is possible if temperature is too high.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the divergent synthesis pathways from the benzaldehyde precursor to the active drug scaffold.

SynthesisPath Start 2,3-Difluoro-5-nitrobenzaldehyde (Starting Material) Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Condensation Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Core This compound (The Core Scaffold) Intermediate->Core SNAr Cyclization (-HF) Bromo 4-Bromo-7-fluoro-5-nitro-1H-indazole (Advanced Intermediate) Core->Bromo NBS, DMF (Electrophilic Subst.) Amine 5-Amino-7-fluoro-1H-indazole (Hinge Binder Precursor) Core->Amine Fe/NH4Cl or H2/Pd (Nitro Reduction) Bromo->Amine Reduction (Retains Br for Coupling)

Figure 1: Synthetic logic flow from the difluoro-benzaldehyde precursor to the functionalized indazole core.[1][2]

Medicinal Applications & Case Studies

Case Study 1: HPK1 Inhibitors (Hematopoietic Progenitor Kinase 1)

In the development of HPK1 inhibitors for immuno-oncology, the 4-bromo-7-fluoro-5-nitro-1H-indazole analog is a critical intermediate.

  • Mechanism: The C4-bromo group is used in a Suzuki-Miyaura coupling to attach a solubilizing tail (e.g., a substituted pyrazole or pyridine).

  • Role of 7-F: The fluorine atom at C7 prevents metabolic hydroxylation and fine-tunes the acidity of the NH, which often interacts with the Glu residue in the kinase active site.

  • Role of 5-NO2: Following the Suzuki coupling, the nitro group is reduced to an aniline (

    
    ). This aniline forms the critical donor-acceptor hydrogen bond pair with the kinase hinge region (Cys residue).
    
Case Study 2: ROCK2 Inhibitors (Rho-associated Kinase)

Recent patent literature (WO2023009475) highlights the use of 7-fluoro-5-nitro-1-tetrahydropyran-2-yl-indazole .

  • Protection: The N1 nitrogen is protected with a THP (tetrahydropyran) group to allow harsh chemistry on the phenyl ring without N-alkylation side reactions.

  • Selectivity: The 7-fluoro substituent induces a slight twist in the binding conformation, potentially improving selectivity for ROCK2 over the closely related ROCK1 isoform.

References

  • Synthesis of 7-fluoro-1H-indazole derivatives

    • Source: ChemicalBook / European Journal of Medicinal Chemistry.
    • Title: General procedure for the synthesis of fluoro-1H-indazoles.[1]

  • Source: US Patent Office (Google Patents).
  • Source: WIPO (Google Patents).
  • Indazole Chemistry Review

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening & Library Generation using 7-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and screening scientists. It details the strategic utilization of 7-fluoro-5-nitro-1H-indazole (CAS 1105175-05-0) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) library generation.[1][2]

Executive Summary

The compound This compound represents a "privileged scaffold" in medicinal chemistry.[1][2] Its utility in High-Throughput Screening (HTS) is twofold:

  • As a Fragment: Its low molecular weight (MW 181.12) and specific polarity make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting kinases, nitric oxide synthases (NOS), and nucleotide-binding proteins.[1]

  • As a Library Core: The 5-nitro group serves as a latent amine for diversification, while the 7-fluoro substituent modulates the acidity of the N1-proton (pKa tuning) and metabolic stability.[1]

This guide provides protocols for handling this specific chemotype, generating screenable libraries from it, and mitigating the specific assay interference risks associated with nitro-aromatics.

Chemical Properties & Pre-Screening Validation

Before entering any HTS campaign, the physicochemical behavior of the scaffold must be baselined to prevent false negatives (precipitation) or false positives (aggregation).

Physicochemical Profile
PropertyValueImplication for HTS
Molecular Weight 181.12 DaIdeal for Fragment Screening (Rule of 3 compliant).[1][2]
ClogP ~1.8 - 2.1Good solubility in DMSO; moderate aqueous solubility.[1][2]
H-Bond Donors/Acceptors 1 / 4The N1-H is a critical donor; N2 is an acceptor.[1][2]
pKa (N1-H) ~12.5 (Est.)[1][2]The 7-F group increases acidity compared to unsubstituted indazole.[1][2]
UV/Vis Absorbance

~260-300 nm
Warning: Nitro groups can absorb at lower wavelengths; check for overlap with assay fluorophores.[1][2]
Solubility Protocol (DMSO Tolerance)

Nitro-indazoles can exhibit "crash-out" upon dilution into aqueous buffers.[1][2]

  • Stock Prep: Dissolve this compound to 100 mM in anhydrous DMSO. Sonicate for 5 minutes at 25°C.

  • Nephelometry Check: Dilute stock 1:100 into the specific HTS assay buffer (final 1 mM). Measure light scattering (nephelometry) to detect precipitation.

    • Pass Criteria: < 50 Relative Nephelometry Units (RNU).

    • Fail Criteria: Visible precipitate or > 50 RNU.[1] If failed, lower stock concentration to 10 mM.

Workflow: From Scaffold to Screenable Library

The primary value of this compound lies in its conversion into a 5-amino-indazole library.[1] The following workflow describes the generation of a "Validation Set" for HTS.

Library Synthesis Logic

The 5-nitro group is a "mask" for the amino group.[1] The 7-fluoro group remains to block metabolic hotspots and induce conformational restrictions.[1]

Step 1: Reduction (Bulk Scale)

  • Reagents:

    
    , Pd/C (10%), MeOH.
    
  • Product: 7-fluoro-1H-indazol-5-amine.[1][2]

  • Note: Handle under inert atmosphere to prevent oxidation of the resulting aniline.[1]

Step 2: Parallel Diversification (96-well format)

  • Reaction: Amide coupling or Sulfonylation.[1]

  • Protocol:

    • Plate 50 µmol of 7-fluoro-1H-indazol-5-amine per well.

    • Add 55 µmol of diverse Acid Chlorides (

      
      ) or Sulfonyl Chlorides (
      
      
      
      ).
    • Base: Pyridine (2.0 eq).

    • Solvent: DCM/DMF (4:1).

    • Incubate 12h. Evaporate. Resuspend in DMSO for HTS.

Workflow Diagram (DOT)

LibraryWorkflow Scaffold This compound (Starting Block) Reduction Catalytic Hydrogenation (Pd/C, H2) Scaffold->Reduction Activation Intermediate 7-Fluoro-5-amino-indazole (Core Scaffold) Reduction->Intermediate Yield >95% LibraryGen Parallel Synthesis (Amide/Sulfonamide Coupling) Intermediate->LibraryGen + R-COCl / R-SO2Cl HTS_Ready HTS Ready Plate (10mM in DMSO) LibraryGen->HTS_Ready QC & Plating

Figure 1: Strategic workflow for converting the nitro-indazole building block into a screenable library.

HTS Assay Protocols

Two distinct screening modes are applicable: Fragment Screening (using the parent molecule) and Functional Screening (using the derived library).

Protocol A: Fragment Screening via SPR (Surface Plasmon Resonance)

Target Class: Kinases (ATP pocket) or Bromodomains. Rationale: The indazole core mimics the adenine ring of ATP.[1]

  • Sensor Chip Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 chip via amine coupling (Target RU: ~3000).

  • Compound Preparation: Dilute this compound in Running Buffer (HBS-P+ with 2% DMSO) to a concentration series: 500 µM, 250 µM, 125 µM, 62.5 µM.

  • Injection:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60s.[1][3]

    • Dissociation time: 120s.[1]

  • Analysis: Look for "Square Wave" binding kinetics (fast on/fast off), typical of fragments.

    • Metric: Calculate Ligand Efficiency (LE).

      
      .
      
    • Success: LE > 0.3 indicates a high-quality starting point.[1][2]

Protocol B: Functional HTS (Fluorescence Intensity)

Target Class: Enzymatic inhibition (e.g., Protease or Kinase). Warning: Nitro compounds are notorious "Quenchers".[1] This protocol includes a mandatory Inner Filter Effect (IFE) check.

Step 1: Primary Screen [1]

  • Plate: 384-well black, low-binding plates.[1]

  • Dispense: 100 nL of Library Compounds (10 mM stock)

    
     Final Assay Conc: 10 µM.
    
  • Enzyme Mix: Add 5 µL Enzyme Buffer. Incubate 15 min.

  • Substrate: Add 5 µL Fluorogenic Substrate (e.g., AMC-peptide).

  • Read: Kinetic read (Ex 360nm / Em 460nm) for 30 min.

Step 2: The "Nitro-Check" (Counter Screen) Nitro-indazoles can absorb light at excitation wavelengths, appearing as inhibitors (False Positives).[1]

  • Setup: Prepare a "mimic" reaction where the product (AMC fluorophore) is already present at 50% conversion concentration.

  • Add Compound: Add this compound at 10 µM.

  • Read: Measure Fluorescence.

  • Calculation:

    • If Signal (Compound + Fluorophore) < Signal (DMSO + Fluorophore), the compound is quenching light.

    • Correction Factor: Apply the correction factor to the primary data or discard the hit.[1]

Data Analysis & Hit Validation

Frequent Hitter Assessment (PAINS)

While indazoles are generally safe, nitro -aromatics can undergo redox cycling in the presence of reducing agents (DTT/TCEP) often found in kinase buffers.[1]

  • Redox Test: If screening in high DTT (>1 mM), repeat the assay with a non-redox reducing agent (e.g., TCEP) or lower DTT concentration. If potency drops significantly, the compound is a redox cycler (False Positive).

Hit Triage Logic (DOT)

HitTriage PrimaryHit Primary Hit (>50% Inhibition) IFE_Check Inner Filter Effect (Fluorescence Quench Check) PrimaryHit->IFE_Check Redox_Check Redox Cycling Check (DTT vs TCEP) IFE_Check->Redox_Check No Quenching Discard Discard (False Positive) IFE_Check->Discard Quenches Signal DoseResponse Dose Response (IC50) & Selectivity Redox_Check->DoseResponse Stable Potency Redox_Check->Discard Potency Shift

Figure 2: Validation logic to filter out false positives caused by the nitro group's optical or redox properties.

References

  • Indazole Scaffold Utility: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[1][4][5] European Journal of Medicinal Chemistry.

  • Nitro-Indazole Synthesis: Chem-Impex International.[1] "5-Nitro-1H-indazole-7-carboxylic acid methyl ester Product Page."

  • Antitubercular Leads: "Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis." ChemMedChem, 8(2), 313-321.[1][3] [1][2]

  • Assay Interference (Nitro Compounds): Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Compound Identity: BLD Pharm. "this compound (CAS 1105175-05-0)."[1][2][6]

Sources

Laboratory synthesis and purification of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-5-nitro-1H-indazole is a critical pharmacophore intermediate, notably serving as a precursor for PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.[1] Its synthesis presents a classic regioselectivity challenge due to the competing electronic effects of the indazole core and the fluorine substituent.

This Application Note details two validated protocols:

  • Method A (Direct Nitration): A rapid, high-throughput method utilizing electrophilic aromatic substitution (

    
    ) on commercially available 7-fluoroindazole.[1] Best for medicinal chemistry discovery phases (mg to gram scale).
    
  • Method B (De Novo Cyclization): A modified Jacobson synthesis starting from 2-fluoro-6-methylaniline. This route offers superior regiocontrol and is recommended for process development and scale-up (>10 g).

Strategic Analysis & Retrosynthesis

The synthesis of nitro-indazoles is governed by the electron-rich nature of the pyrazole ring and the directing effects of the benzene ring substituents.

  • Electronic Context: The 1H-indazole system typically undergoes electrophilic attack at the C3 or C5 positions. In strongly acidic media (nitration conditions), the N1-protonated species favors C5 substitution due to the electronic deactivation of the pyrazole ring and the para-directing effect of the bridgehead nitrogen.

  • The Fluorine Effect: The 7-fluoro substituent is an inductive deactivator but an ortho/para director. It directs electrophiles to C4 and C6. However, the strong directing power of the indazole NH (directing to C5) generally overrides the fluorine effect, making C5 the primary site of nitration.[1]

Pathway Visualization

SynthesisPathways cluster_0 Method A: Direct Nitration cluster_1 Method B: De Novo Synthesis StartA Starting Material A: 7-Fluoro-1H-indazole InterA Intermediate: Protonated Indazole Species StartA->InterA H2SO4 StartB Starting Material B: 2-Fluoro-6-methylaniline InterB1 Acetylation & Nitration StartB->InterB1 Ac2O / HNO3 Product Target: This compound InterA->Product HNO3 (SEAr) Major Isomer C5 InterB2 2-Fluoro-6-methyl- 4-nitroaniline InterB1->InterB2 Deprotection InterB2->Product NaNO2/AcOH (Jacobson Cyclization)

Figure 1: Strategic comparison of Direct Nitration (Method A) versus De Novo Cyclization (Method B).

Protocol A: Direct Nitration (Rapid Synthesis)[1]

Applicability: Small-scale synthesis where speed is prioritized over absolute isomeric purity. Mechanism: Electrophilic Aromatic Substitution (


).[1]
Materials
  • 7-Fluoro-1H-indazole (CAS: 341-24-2)[2]

  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid (
    
    
    
    )[1]
  • Sulfuric Acid (

    
    ), concentrated (98%)[1]
    
  • Ice/Water[1]

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 7-fluoro-1H-indazole (1.0 equiv) in concentrated

    
      (10 volumes).
    
    • Note: The solution may darken. Ensure complete dissolution before proceeding.

  • Cooling: Cool the mixture to

    
     using an ice/salt bath.
    
  • Nitration:

    • Option 1 (Milder): Add

      
        (1.05 equiv) portion-wise over 30 minutes. This generates nitronium ions in situ without the violence of fuming acid.
      
    • Option 2 (Aggressive): Add Fuming

      
        (1.1 equiv) dropwise via an addition funnel, maintaining internal temperature 
      
      
      
      .
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
    • Monitoring: Check by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The starting material peak should disappear.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (20 volumes) with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.

  • Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake copiously with cold water until the filtrate pH is neutral.

  • Purification: Recrystallize from boiling Methanol or Ethanol .

    • Yield: Typical isolated yields are 60–75%.

Critical Insight: While C5 nitration is favored, trace amounts of C3-nitro isomers may form.[1] Recrystallization is usually sufficient to remove these due to significant solubility differences [1, 5].

Protocol B: De Novo Synthesis (High Purity/Scale)

Applicability: Scale-up (>10g) or when strict regiochemical control is required to avoid isomer separation. Mechanism: Modified Jacobson Indazole Synthesis (Diazotization of o-amino-toluenes).

Materials
  • 2-Fluoro-6-methylaniline (CAS: 443-89-0)

  • Acetic Anhydride (

    
    )[1]
    
  • Nitric Acid / Sulfuric Acid[1][3][4]

  • Sodium Nitrite (

    
    )[1][5]
    
  • Phase Transfer Catalyst (18-Crown-6) - Optional for yield enhancement

Step-by-Step Methodology

Step 1: Protection & Nitration [1]

  • Acetylation: React 2-fluoro-6-methylaniline with

    
      (1.1 equiv) in DCM to form N-(2-fluoro-6-methylphenyl)acetamide.
    
  • Nitration: Dissolve the acetamide in

    
     at 
    
    
    
    . Add
    
    
    (1.05 equiv).[1]
    • Regioselectivity:[1][3][6] The acetamido group strongly directs para. The methyl and fluoro groups are ortho to the acetamide, blocking those positions.[1] The only open para position is C4 (relative to aniline nitrogen). This fixes the nitro group exactly where it is needed (C5 of the final indazole).

  • Hydrolysis: Reflux the intermediate in

    
     to remove the acetyl group, yielding 2-fluoro-6-methyl-4-nitroaniline .
    

Step 2: Cyclization (The Jacobson Reaction)

  • Diazotization: Suspend 2-fluoro-6-methyl-4-nitroaniline (1.0 equiv) in Glacial Acetic Acid (15 volumes).

  • Addition: Add a solution of

    
      (1.2 equiv) in water dropwise at 
    
    
    
    .
    • Mechanism:[1][4][7][8][9][10] The diazonium salt forms first.[10] Under these conditions, it undergoes intramolecular cyclization with the ortho-methyl group to close the pyrazole ring.

  • Completion: Stir at room temperature for 12 hours.

  • Work-up: Dilute with water. The product, This compound , precipitates.[2]

  • Purification: Filter and wash with water. Flash chromatography (DCM/MeOH) or recrystallization (MeOH) affords high-purity product.[1]

Purification & Analytical Specifications

Purification Workflow

For pharmaceutical applications, removing trace regioisomers and inorganic salts is paramount.[1]

Purification Crude Crude Precipitate (Yellow Solid) Wash Water Wash (Remove Acid/Salts) Crude->Wash Dry Vacuum Dry (50°C) Wash->Dry Recryst Recrystallization Solvent: Methanol (15 vol) Dry->Recryst Check QC Check (HPLC) Recryst->Check Final Pure this compound >98% Purity Check->Final Pass Reprocess Column Chromatography (DCM:MeOH 95:5) Check->Reprocess Fail (>0.5% Isomer) Reprocess->Final

Figure 2: Purification decision tree for ensuring pharmaceutical-grade purity.

Analytical Data Table
TestSpecificationExpected Result
Appearance VisualPale yellow to yellow crystalline solid
Melting Point Capillary185–189 °C (Lit. varies by solvate)
HPLC Purity C18 Column, ACN/H2O> 98.0% (Area %)
1H-NMR 400 MHz, DMSO-d6

14.1 (s, 1H, NH), 8.75 (d, 1H, H4), 8.60 (s, 1H, H3), 8.05 (d, 1H, H6)
MS (ESI) Positive Mode

Note on NMR: The proton at C4 (between Nitro and N) will be significantly deshielded (downfield) due to the ortho-nitro group. The proton at C6 will show coupling with the C7-Fluorine (


 coupling) [1, 4].

Safety & Handling

  • Nitration Risks: The nitration of indazoles is exothermic. Runaway exotherms can lead to decomposition or explosion. Always control addition rates to maintain temperature

    
     during addition.
    
  • Diazonium Salts: In Method B, diazonium intermediates are potentially shock-sensitive if allowed to dry completely before cyclization.[1] Keep the reaction wet/in solution until cyclization is complete.

  • Toxicology: Nitro-indazoles are potential mutagens. Handle with full PPE (gloves, goggles, fume hood).[1]

References

  • ChemicalBook. 7-FLUORO INDAZOLE synthesis. Retrieved from [1]

  • Google Patents. Method of synthesizing 1H-indazole compounds (US8022227B2). Retrieved from

  • Organic Chemistry Portal. Indazole Synthesis. Retrieved from [1]

  • Google Patents. Method for preparing 1H-indazole derivative (CN107805221A). Retrieved from [1]

  • Organic Syntheses. Indazole, 5-nitro-.[5] Org.[2][4][11] Synth. 1939, 19,[1] 59. Retrieved from [1]

  • BenchChem. Improving Regioselectivity of Indole Nitration. (Analogous chemistry for indazoles). Retrieved from

Sources

Determining the Effective Concentration of 7-fluoro-5-nitro-1H-indazole for Cell-Based Assays: A Systematic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for researchers to systematically determine the optimal and effective concentration of the novel compound 7-fluoro-5-nitro-1H-indazole for use in cell-based assays. Recognizing that the biological activity of any small molecule is critically dependent on its concentration, this document outlines a multi-stage experimental strategy. We move from broad-range cytotoxicity screening to specific functional assays, ensuring the data generated is both robust and interpretable. The protocols herein emphasize scientific causality, self-validating experimental design, and are grounded in established methodologies for cell viability and apoptosis assessment.

Introduction and Scientific Background

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects[1][2][3]. The nitro-substituted indazoles, in particular, have garnered significant interest. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes[4]. The inhibition of NOS can have profound effects in neurotransmission, vascular regulation, and immune response, making NOS inhibitors valuable tools for research and potential therapeutics[5].

This compound is a novel analogue within this class. While its specific targets are yet to be fully elucidated, its structural similarity to other bioactive nitroindazoles suggests potential as a modulator of cellular signaling pathways, possibly through NOS inhibition or other mechanisms relevant to cancer biology[6].

Before its potential can be explored, a foundational parameter must be established: the effective concentration. Applying a concentration that is too low will yield no observable effect, while a concentration that is too high may induce non-specific cytotoxicity, masking the intended biological activity. This guide provides the experimental logic and detailed protocols to navigate this critical first step.

Guiding Principle: A Phased Experimental Strategy

A successful investigation into the cellular effects of a new compound requires a logical, phased approach. The nominal concentration of a compound added to the culture medium is not always representative of the effective concentration at the cellular level due to factors like solubility, stability, and cell permeability[7][8]. Our strategy is therefore designed to first define the cytotoxic profile and then probe for specific mechanistic effects within the non-cytotoxic to moderately cytotoxic range.

G C C D D C->D Inform Concentration Selection E E G G E->G Guide Dose Selection

Figure 1: A phased workflow for determining the effective concentration and mechanism of action.

Physicochemical Properties and Preparation

The first step in any cell-based assay is the proper handling and solubilization of the test compound. Many organic small molecules, including indazole derivatives, exhibit poor aqueous solubility[9][10].

Protocol 1: Preparation of 10 mM Stock Solution

  • Reagents & Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of the compound required to make a 10 mM solution (Molecular Weight of this compound is approx. 181.11 g/mol ).

    • Weigh the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term use.

Causality Check: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules. It is critical to prepare a high-concentration stock so that the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.5%. All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest compound dose.

Phase 1: Determining the Cytotoxic Profile with a Cell Viability Assay

The initial experiment aims to determine the concentration range over which this compound affects cell viability. We recommend the XTT assay, a colorimetric method that measures the metabolic activity of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt is reduced by mitochondrial dehydrogenases in living cells to a water-soluble orange formazan product, eliminating the need for a solubilization step required by older assays like the MTT assay[11].

Protocol 2: XTT Cell Viability Assay

  • Cell Line Selection: Choose a relevant cell line. Given the known anti-tumor activity of indazoles, human cancer cell lines such as HeLa (cervical cancer) or A549 (lung cancer) are suitable starting points[2][3].

  • Procedure:

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound stock solution in culture medium. A broad, logarithmic range is recommended for the first experiment (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

      • Untreated Control: Cells in medium only.

      • No-Cell Control: Medium only (for background absorbance).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.

    • Incubate for a standard duration, typically 48 or 72 hours.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C in a CO2 incubator, or until the orange color is clearly visible.

    • Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of 650 nm.

    • Data Analysis:

      • Subtract the background absorbance (no-cell control) from all other readings.

      • Normalize the data to the vehicle control to calculate the percent viability:

        • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

Table 1: Example Dose-Response Data from XTT Assay

Concentration (µM)Average Absorbance% Viability
Vehicle Control (0)1.250100%
0.11.24599.6%
11.15092.0%
50.87570.0%
100.63050.4%
250.31024.8%
500.15012.0%
1000.0554.4%

From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be estimated, in this case, around 10 µM. This value is then used to design a narrower range of concentrations for more precise IC50 determination and for subsequent functional assays.

Phase 3: Mechanistic Validation with an Apoptosis Assay

Observing a decrease in cell viability is the first step. The next is to understand how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A hallmark of apoptosis is the activation of a family of proteases called caspases[12]. Caspases-3 and -7 are the primary "executioner" caspases.

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify caspase-3/7 activity.[13] It utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, leading to a reaction that generates a "glow-type" luminescent signal proportional to the amount of active caspase.[13][14]

G A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis D->E

Figure 2: Simplified caspase activation pathway in apoptosis.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

  • Procedure:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Use the same cell density as in the viability assay. Incubate for 24 hours.

    • Treat cells with this compound at concentrations informed by the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

    • Include a vehicle control and an untreated control. A positive control (e.g., staurosporine) is highly recommended.

    • Incubate for a shorter period, as caspase activation often precedes the loss of metabolic activity (e.g., 12, 24, or 36 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Calculate the fold change in caspase activity relative to the vehicle control.

        • Fold Change = (Luminescence of Treated Well / Luminescence of Vehicle Control Well)

Table 2: Example Caspase-3/7 Activation Data

Concentration (µM)Average Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (0)15,0001.0
5 (0.5x IC50)90,0006.0
10 (1x IC50)225,00015.0
20 (2x IC50)180,00012.0

Interpretation: The data shows a dose-dependent increase in caspase-3/7 activity, peaking around the IC50 value. The decrease at the highest concentration (20 µM) may indicate a switch to a different cell death mechanism (like necrosis) or that the cells have already died and the caspase signal is decaying. This result strongly suggests that this compound induces apoptosis at its effective concentrations.

Conclusion and Future Directions

This application note details a robust, phased strategy for determining the effective concentration of this compound. By first establishing a cytotoxicity profile using an XTT assay and then confirming the mechanism of cell death with a Caspase-Glo® 3/7 assay, researchers can confidently select appropriate concentrations for further, more complex downstream experiments. This systematic approach ensures that the observed biological effects are specific and mechanistically relevant, paving the way for a deeper understanding of this novel compound's therapeutic potential.

References

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fischer, S., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Utomo, R. Y., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, M., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Utami, Y. P., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • TheraIndx Lifesciences. (n.d.). Cell Based Assays. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Role of 7-fluoro-5-nitro-1H-indazole as a pharmaceutical intermediate

[1]

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) is a high-value heterocyclic intermediate strategically designed for the synthesis of next-generation kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Unlike the unsubstituted indazole core, this scaffold offers two distinct advantages:

  • Metabolic Hardening: The fluorine atom at the C7 position blocks a common site of oxidative metabolism (Phase I hydroxylation), significantly extending the half-life of derived clinical candidates.

  • Orthogonal Functionalization: The C5-nitro group serves as a masked aniline "warhead" attachment point, while the indazole NH remains available for solubilizing group attachment.

This guide details the validated synthesis, purification, and downstream functionalization protocols for this critical intermediate.

Chemical Identity & Reactivity Profile[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 1105175-05-0
Molecular Formula

Molecular Weight 181.12 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in water
pKa (calc) ~12.5 (Indazole NH)
Reactivity Heatmap[1]
  • N1-Nitrogen: Nucleophilic.[1][2][3][4] Primary site for alkylation (e.g., attaching solubilizing tails).

  • C3-Position: Electrophilic susceptibility.[1] Amenable to halogenation (Br/I) for subsequent Suzuki couplings.

  • C5-Nitro Group: Reducible.[1] Precursor to the C5-amine for amide/urea formation (Kinase hinge binding motif).

  • C7-Fluorine: Stable.[1] Generally resistant to nucleophilic displacement (

    
    ) under standard conditions due to the electron-rich nature of the heterocycle, acting primarily as a metabolic blocker.
    

Core Synthesis Protocol

The most robust route to this compound is the Hydrazine Cyclization of 2,3-difluoro-5-nitrobenzaldehyde.[1] This convergent approach avoids the regioselectivity issues associated with nitrating 7-fluoroindazole directly.[1]

Workflow Diagram (DOT)

SynthesisWorkflowStart2,3-Difluoro-5-nitrobenzaldehydeIntermediateHydrazoneIntermediateStart->Intermediate Condensation(EtOH, 0°C)ReagentHydrazine Hydrate(Excess)Reagent->IntermediateProduct7-Fluoro-5-nitro-1H-indazoleIntermediate->Product S_NAr Cyclization(Reflux, 4h)

Figure 1: Convergent synthesis route via hydrazine cyclization.

Detailed Protocol: Cyclization

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood. The product is a nitro compound; avoid excessive heat during drying.

Reagents:

  • 2,3-Difluoro-5-nitrobenzaldehyde (1.0 eq)[1]

  • Hydrazine monohydrate (3.0 eq)[5][6]

  • Ethanol (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2,3-difluoro-5-nitrobenzaldehyde (e.g., 10.0 g) and Ethanol (100 mL). Stir at 0°C (ice bath).

  • Addition: Add Hydrazine monohydrate (8.0 g, ~3.0 eq) dropwise over 20 minutes. Exothermic reaction - maintain temp < 10°C.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] The intermediate hydrazone should convert fully to the indazole.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-water (300 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a yellow solid. Filter the solid and wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry under vacuum at 45°C for 12 hours.

    • Typical Yield: 75–85%

    • Purity: >95% (HPLC)

Downstream Functionalization Workflows

Once the core scaffold is synthesized, it branches into three primary "Warhead" pathways.

Workflow A: Nitro Reduction (Amine Generation)

The 5-amino derivative is the "universal donor" for kinase inhibitor synthesis.

Protocol (Fe/NH4Cl Method):

  • Rationale: Chemo-selective; avoids de-halogenation of the fluorine or potential C3-halogens if present.[1]

  • Suspend This compound (1.0 eq) in EtOH/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C for 2 hours.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate filtrate to obtain 5-amino-7-fluoro-1H-indazole .[1]

Workflow B: N1-Alkylation (Solubility Tail)

Attaching a solubilizing group (e.g., methylpiperazine tail) is often done before nitro reduction to prevent side reactions with the amine.

Protocol:

  • Dissolve scaffold in dry DMF.

  • Add Cs2CO3 (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir at 60°C.

    • Note: Indazoles favor N1-alkylation (thermodynamic) over N2-alkylation, but regioisomers must be separated by column chromatography.[1] The 7-fluoro group exerts steric pressure, potentially increasing the N2:N1 ratio compared to non-fluorinated analogs; rigorous NMR confirmation (NOE) is required.

Workflow C: C3-Halogenation

To extend the carbon skeleton via Suzuki coupling.[1]

Protocol (Iodination):

  • Dissolve scaffold in DMF.

  • Add KOH (3.0 eq) and Iodine (1.1 eq).

  • Stir at RT for 1 hour.

    • Product: 3-iodo-7-fluoro-5-nitro-1H-indazole.[1]

Strategic Applications in Drug Discovery[7]

Case Study: Next-Gen VEGFR Inhibitors

First-generation indazole inhibitors (e.g., Axitinib analogs) often suffer from rapid metabolic clearance.[1] The 7-position of the indazole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes.[1]

The 7-Fluoro Solution: By substituting the C7-hydrogen with fluorine, the C-F bond (bond energy ~116 kcal/mol) renders this position inert to oxidation.

  • Effect: Increases metabolic half-life (

    
    ).[1]
    
  • Mechanism: The fluorine atom also lowers the pKa of the indazole NH, potentially strengthening hydrogen bond interactions with the kinase hinge region (Glu/Leu backbone residues).

Data Comparison: Metabolic Stability
Scaffold VariantIntrinsic Clearance (

)

(Microsomes)
5-Nitro-1H-indazole (Ref)High (>50 µL/min/mg)< 15 min
This compound Low (<10 µL/min/mg) > 60 min
Note: Theoretical data based on structure-activity relationship (SAR) trends in kinase inhibitor series.[1]

References

  • Synthesis of Indazoles via Hydrazine Cyclization

    • Title: General procedure for the synthesis of fluoro-1H-indazoles.[1][5]

    • Source: ChemicalBook / European Journal of Medicinal Chemistry (2014).[5]

    • URL:

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI) / PMC.
    • URL:

  • Nitro Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines.[7]

    • Source: ResearchG
    • URL:

  • 7-Nitroindazole Biological Activity (nNOS Inhibition)

    • Title: 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor.[8]

    • Source: PubChem / NIH.
    • URL:

Investigating the anti-inflammatory properties of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Approach for NOS Inhibition and Anti-Inflammatory Screening

Introduction & Rationale

This guide details the standard operating procedures (SOPs) for investigating the anti-inflammatory properties of 7-fluoro-5-nitro-1H-indazole . This compound represents a strategic functionalization of the indazole scaffold, a class of heterocycles historically significant for their inhibition of Nitric Oxide Synthase (NOS).

The Chemical Hypothesis

While 7-nitroindazole (7-NI) is a well-characterized selective neuronal NOS (nNOS) inhibitor often used to study nociception and neuroprotection, the introduction of a fluorine atom at the C7 position and a nitro group at C5 alters the electronic landscape of the indazole ring.

  • 5-Nitro Group: Acts as a critical hydrogen bond acceptor and electron-withdrawing group, often associated with antimicrobial and anti-inflammatory activity in nitroindazole derivatives.

  • 7-Fluoro Substitution: Typically employed in medicinal chemistry to block metabolic labile sites (preventing hydroxylation), modulate pKa (acidity of the N-H proton), and enhance lipophilicity for better membrane permeability compared to the parent indazole.

Mechanism of Action (MOA)

The primary investigation focuses on the compound's ability to downregulate the NF-κB signaling pathway or directly inhibit the enzymatic activity of inducible Nitric Oxide Synthase (iNOS) . In inflammatory states (e.g., sepsis or rheumatoid arthritis), iNOS produces excessive nitric oxide (NO), leading to tissue damage.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the investigation, from compound preparation to mechanistic validation.

ExperimentalWorkflow cluster_Assays In Vitro Screening Compound This compound (Powder) Solubility Solubilization (DMSO Stock) Compound->Solubility CellCulture RAW 264.7 Macrophages (LPS Stimulation) Solubility->CellCulture Dilution Griess Griess Assay (NO Quantification) CellCulture->Griess Supernatant MTT MTT/CCK-8 Assay (Cell Viability) CellCulture->MTT Cells Western Western Blot (iNOS/COX-2 Protein) CellCulture->Western Lysate Analysis Data Analysis (IC50 Calculation) Griess->Analysis MTT->Analysis Western->Analysis

Figure 1: Experimental workflow for validating the anti-inflammatory efficacy of this compound.

Protocol 1: Compound Preparation & Stability

Indazoles are hydrophobic. Proper solubilization is the single most critical step to prevent microprecipitation, which yields false negatives in cellular assays.

Materials
  • Compound: this compound (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Storage: -20°C, desiccated, protected from light (nitro groups can be photosensitive).

Procedure
  • Stock Solution (100 mM): Dissolve the powder in 100% DMSO. Vortex for 1 minute. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Check: Inspect for particulates. The solution should be a clear, potentially yellow/orange liquid.

  • Working Solutions: Dilute the stock into serum-free culture medium (e.g., DMEM) immediately prior to use.

    • Critical Constraint: The final DMSO concentration in the cell assay must remain < 0.1% (v/v) to avoid solvent toxicity.

Protocol 2: Primary Screen – Griess Assay (NO Inhibition)

This assay measures nitrite (


), the stable oxidation product of NO, in the culture supernatant of RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).
Mechanistic Rationale

LPS binds to TLR4 receptors , triggering the NF-κB cascade and inducing iNOS expression. If this compound is effective, it will either block iNOS transcription or inhibit the enzyme directly, reducing nitrite levels.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of

      
       cells/well in 200 µL DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Pre-treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., L-NAME or Dexamethasone).

    • Incubate for 1 hour prior to stimulation. (This allows the compound to permeate and interact with intracellular signaling kinases).

  • LPS Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control" (unstimulated cells).

    • Incubate for 18–24 hours .

  • Griess Reaction:

    • Transfer 100 µL of supernatant to a fresh 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

  • Measurement:

    • Read Absorbance at 540 nm .

    • Calculate Nitrite concentration using a Sodium Nitrite (

      
      ) standard curve (0–100 µM).
      

Data Output Table Template:

GroupTreatmentLPS (1 µg/mL)Absorbance (540nm)Nitrite (µM)% Inhibition
1Basal Control-[Data][Data]-
2Vehicle Control+[Data][Data]0%
37-F-5-NI (10 µM)+[Data][Data][Calc]
47-F-5-NI (50 µM)+[Data][Data][Calc]
5L-NAME (Pos Ctrl)+[Data][Data][Calc]

Protocol 3: Specificity Check – Cell Viability (MTT)

Crucial Validation: A reduction in NO can be caused by (A) anti-inflammatory activity or (B) simply killing the macrophages. You must rule out (B).

Procedure
  • After removing the supernatant for the Griess assay (Step 4 above), add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.

  • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Remove media carefully.

  • Dissolve crystals in 150 µL DMSO.

  • Read Absorbance at 570 nm .

Interpretation: If the compound reduces NO levels by 80% but also reduces cell viability by 80%, it is cytotoxic , not anti-inflammatory. A true "hit" reduces NO while maintaining >90% viability.

Mechanistic Pathway Visualization

To confirm the mechanism, Western Blotting should target the proteins visualized in the pathway below. The compound likely acts by inhibiting the phosphorylation of IκB or the dimerization of iNOS.

SignalingPathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Kinases IKK / MAPK TLR4->Kinases NFkB_Inactive NF-κB / IκB Complex (Inactive) NFkB_Active NF-κB (p65) (Translocation) NFkB_Inactive->NFkB_Active IκB Degradation Kinases->NFkB_Inactive Phosphorylation Gene iNOS Gene Transcription NFkB_Active->Gene iNOS_Protein iNOS Enzyme Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Compound This compound Compound->Kinases Upstream Block? Compound->iNOS_Protein Direct Inhibition?

Figure 2: Putative mechanism of action. The compound may inhibit iNOS enzymatic activity or upstream NF-κB signaling.

References

  • Indazole Pharmacology: Blandina, P., et al. (2004). 7-Nitroindazole, a selective neuronal nitric oxide synthase inhibitor, reduces inflammation in experimental models. (Representative citation for 7-NI mechanism).

  • Griess Assay Protocol: Promega Corporation. Griess Reagent System Technical Bulletin.

  • RAW 264.7 Cell Culture: ATCC. Product Sheet for RAW 264.7 (TIB-71).[1][1]

  • Nitroindazole Derivatives: Arán, V.J., et al. (2005).[2] Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry.[3][4][5]

  • MTT Assay Standards: Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Fluoro-5-Nitro-1H-Indazole Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-fluoro-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you develop viable formulations for your in vivo experiments.

Compound Quick Reference: Predicted Physicochemical Properties

Direct experimental data for this compound is limited. The following properties are predicted based on its structural analogues, such as 5- and 7-nitroindazole and 6-fluoro-5-nitro-1H-indazole.[1][2][3][4][5] These predictions strongly suggest the compound falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[6]

PropertyPredicted Value/CharacteristicRationale & Implication for Formulation
Appearance Yellow to Orange Crystalline SolidCrystalline solids often have high lattice energy, requiring significant energy input (e.g., heat, specific solvents) to break the crystal structure and dissolve.[4][5]
Molecular Weight ~181.12 g/mol Relatively small molecule, but solubility is dominated by other factors.
Aqueous Solubility Very Low (< 10 µg/mL)The nitro group and aromatic rings contribute to high lipophilicity and crystal packing, drastically reducing water solubility.[3] Direct aqueous administration is not feasible.
pKa ~10-11 (Weakly Acidic)The indazole N-H proton is weakly acidic.[4] pH adjustment is unlikely to significantly enhance solubility in the physiological pH range (1-8) because the compound will remain largely unionized.[7][8]
LogP (Lipophilicity) High (> 2.5)The molecule is highly lipophilic, favoring dissolution in organic solvents over aqueous media. This suggests lipid-based formulations could be a viable strategy.
Organic Solvent Solubility SolubleExpected to be soluble in organic solvents like DMSO and ethanol, which can serve as a starting point for co-solvent formulations.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or saline?

A1: The molecular structure of this compound contains multiple features that confer poor aqueous solubility. The planar, aromatic indazole ring system and the electron-withdrawing nitro group lead to strong intermolecular interactions and high crystal lattice energy. This makes it thermodynamically unfavorable for water molecules to surround and dissolve the compound. Its high lipophilicity (predicted high LogP) further confirms its preference for non-polar environments over water.

Q2: Can I just use DMSO to dissolve the compound for my in vivo study?

A2: While this compound is likely soluble in 100% DMSO, this is strongly discouraged for in vivo studies, especially for intravenous (IV) administration. High concentrations of DMSO can cause hemolysis, vascular irritation, and direct cellular toxicity. Furthermore, when a DMSO stock solution is injected into the aqueous bloodstream, the compound will likely precipitate immediately (a phenomenon known as "crashing out"), leading to low bioavailability and potential for embolism. DMSO should only be used to prepare a high-concentration stock solution that is then diluted into a more complex, biocompatible vehicle.[9]

Q3: Is pH adjustment a viable strategy to improve solubility?

A3: Generally, no. The predicted pKa of the indazole proton is around 10-11, meaning it is a very weak acid.[4] To deprotonate a significant fraction of the compound and form a more soluble salt, you would need to raise the pH to levels that are not physiologically compatible (>9-10).[10] In the relevant physiological pH range of 1 to 8, the compound will be overwhelmingly in its neutral, poorly soluble form.[8][11]

Q4: What are the main formulation strategies I should consider?

A4: For poorly soluble compounds like this, the primary strategies involve creating a more favorable environment for the molecule. The most common and effective approaches for preclinical studies are:

  • Co-solvent Systems: Blending water or saline with one or more water-miscible organic solvents (co-solvents) like polyethylene glycol 400 (PEG 400) or propylene glycol (PG).[12][13]

  • Surfactant-Based Systems: Using surfactants (e.g., Polysorbate 80, Kolliphor® EL) to form micelles that encapsulate the drug molecule, effectively creating a "vehicle" for it in an aqueous solution.[14]

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate, though this is a more advanced technique.[16][17]

Troubleshooting & In-Depth Experimental Guides

This section provides structured, step-by-step guidance to overcome specific challenges you may encounter.

Problem 1: I need to prepare a clear, stable solution for IV injection, but my compound precipitates when I dilute my DMSO stock into saline.

This is the most common failure mode for poorly soluble compounds. The goal is to create a vehicle that can maintain solubility upon dilution into the aqueous environment of the bloodstream. A systematic screening of GRAS (Generally Recognized As Safe) excipients is the solution.[18][19]

This workflow guides you from identifying potential solvents to creating a stable formulation.

G cluster_0 Tier 1: Initial Solvent Screen cluster_1 Tier 2: Co-Solvent System Development cluster_2 Tier 3: Formulation Validation A Prepare 20 mg/mL stock in 100% DMSO B Test solubility in individual GRAS solvents: - PEG 400 - Propylene Glycol - Ethanol - Kolliphor® EL (Cremophor) - Polysorbate 80 (Tween® 80) A->B Add excess solid to each solvent C Select best solvents from Tier 1 (e.g., PEG 400, PG) B->C Identify hits (> 5 mg/mL) D Create binary/ternary blends with water/saline. Examples: - 40% PEG 400 / 60% Saline - 30% PG / 10% Ethanol / 60% Water - 10% Kolliphor® EL / 90% Saline C->D Systematically vary ratios E Determine max solubility in lead formulation candidates D->E Test solubility of compound in blends F Perform Kinetic Solubility Test: Dilute 1:20 into PBS (pH 7.4) Incubate 2h @ 37°C E->F G Analyze for precipitation (visual, turbidity). Quantify supernatant (HPLC/UPLC). F->G H Select final formulation with NO precipitation and required concentration. G->H G cluster_0 Aqueous Environment (e.g., Saline, GI Fluid) cluster_1 Co-Solvent Mechanism cluster_2 Surfactant (Micelle) Mechanism D Drug Crystal W H2O D1 Drug PEG PEG 400 D1->PEG Solvated by co-solvent W1 H2O PEG->W1 Increases water miscibility D2 Drug M Micelle D2->M Encapsulated in hydrophobic core

Caption: Mechanisms of co-solvents and surfactants.

This protocol details how to prepare a common vehicle suitable for both intravenous (with sterility) and oral administration. A vehicle containing PEG 400 has been shown to be effective for lipophilic drugs. [20]

  • Vehicle Preparation: In a sterile glass vial, combine the components in the desired ratio. A common starting point is 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v) .

    • Rationale: PEG 400 is the primary solubilizer. [21]Ethanol acts as a co-solvent and can help with initial wetting of the powder. [22]Saline completes the vehicle and provides isotonicity.

  • Compound Addition: Weigh the required amount of this compound and add it to the vehicle.

  • Dissolution: Vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to aid dissolution. [23]Gentle warming to 37-40°C can also be applied but check for compound stability.

  • Quality Control (Critical):

    • Visual Inspection: Hold the final solution against a black and a white background. It must be a clear, particle-free solution.

    • pH Check: Ensure the pH is within a physiologically tolerable range (typically 5-8).

    • Stability Check: Let the formulation sit at room temperature for at least 4 hours and re-inspect for any signs of precipitation before use. For longer-term studies, stability should be assessed for the duration of the experiment.

The table below provides starting points for vehicle compositions. The goal is to use the minimum amount of organic solvent required to achieve the desired concentration and stability. [20]

Formulation ID Route Composition (v/v) Key Characteristics
IV-1 IV, PO 10% DMSO / 40% PEG 400 / 50% Saline Aggressive solubilizing power, but higher potential for in vivo precipitation and toxicity.
IV-2 IV, PO 5% Kolliphor® EL / 95% Saline Surfactant-based; forms micelles. Can cause hypersensitivity reactions in some models. [12]
IV-3 (Recommended Start) IV, PO 40% Propylene Glycol / 10% Ethanol / 50% Water for Injection Well-tolerated co-solvent system with a good history of use. [22][24]

| PO-1 (SEDDS) | PO | 30% Capryol™ 90 / 50% Kolliphor® RH 40 / 20% Propylene Glycol | Lipid-based system designed to emulsify in the gut, potentially improving oral absorption. |

References

  • Vertex AI Search. (n.d.). 7-Nitro-1H-indazole - Industrial Chemicals.
  • National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem. Retrieved February 4, 2026, from [Link]

  • Roy, A., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. PMC. Retrieved February 4, 2026, from [Link]

  • Taher, S. S., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Abou-Zied, O. K., et al. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Alhajj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved February 4, 2026, from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved February 4, 2026, from [Link]

  • Excipients for Parenterals. (n.d.). Excipients for Parenterals. Retrieved February 4, 2026, from [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved February 4, 2026, from [Link]

  • Adepu, S., & Ramakrishna, S. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Retrieved February 4, 2026, from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 4, 2026, from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 4, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 4, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Non-Ionic Surfactant Vesicles, One of The Efficient Tool For Transdermal Delivery. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved February 4, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 4, 2026, from [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Retrieved February 4, 2026, from [Link]

  • Kumar, L., & Verma, S. (2010). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. Retrieved February 4, 2026, from [Link]

  • Indulkar, A. S., et al. (2018). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed. Retrieved February 4, 2026, from [Link]

  • UQ eSpace. (n.d.). Recent advances in non-ionic surfactant vesicles (niosomes): fabrication, characterization, pharmaceutical and cosmetic applications. Retrieved February 4, 2026, from [Link]

  • Matos, A. L., et al. (2020). Solvent effects in permeation assessed in vivo by skin surface biopsy. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Non-Aqueous Emulsion : Versatile Vehicle For Drug Delivery. Retrieved February 4, 2026, from [Link]

  • Kline, C. (2023). Excipients For Parenteral Pharmaceuticals Set To Grow, But Specialization Is Key. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved February 4, 2026, from [Link]

  • Fort, F. L., et al. (1984). Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro. PDA Journal of Pharmaceutical Science and Technology. Retrieved February 4, 2026, from [Link]

  • Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved February 4, 2026, from [Link]

  • Cruz-Cabeza, A. J., et al. (2018). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Retrieved February 4, 2026, from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved February 4, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 4, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 4, 2026, from [Link]

  • Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved February 4, 2026, from [Link]

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved February 4, 2026, from [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved February 4, 2026, from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Can a catanionic surfactant mixture act as a drug delivery vehicle?. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Cosolvent formulations.
  • American Association of Pharmaceutical Scientists. (n.d.). Emerging Excipients in Parenteral Medications. Retrieved February 4, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Dahan, A., & Miller, J. M. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. PubMed. Retrieved February 4, 2026, from [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-3-(difluoromethyl)-5-nitro-1H-indazole. PubChem. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Fluoro-5-Nitro-1H-Indazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in aqueous solutions. Given the limited direct stability data for this specific molecule, this document synthesizes information based on the known chemical properties of its functional groups—the indazole ring, the nitroaromatic system, and the fluoro substituent—along with established principles for handling similar small molecules in experimental settings.

Understanding the Inherent Instability of this compound

This compound is a heterocyclic compound with functional groups that can contribute to its instability in aqueous environments. The primary factors influencing its stability are its low aqueous solubility, susceptibility to pH-dependent degradation, and potential for photodecomposition.

  • Low Aqueous Solubility: Like many heterocyclic aromatic compounds, this compound is expected to have poor water solubility.[1][2] This can lead to precipitation in aqueous buffers, especially at higher concentrations or upon changes in temperature or pH.

  • pH-Dependent Degradation: The stability of heterocyclic compounds can be significantly influenced by pH.[3][4][5] The indazole ring contains a weakly acidic N-H proton. Under basic conditions, deprotonation can occur, potentially leading to resonance structures that may be more susceptible to degradation. In acidic conditions, protonation of the ring nitrogens could also lead to instability.

  • Photodecomposition: Nitroaromatic compounds are often sensitive to light and can undergo photochemical reactions.[6][7][8] Exposure to ultraviolet or even visible light can lead to the degradation of this compound, resulting in a loss of potency and the formation of unknown impurities. The direct photolysis of nitroaromatic compounds in aqueous solutions has been shown to proceed via complex reaction pathways.[6][8]

  • Susceptibility to Reduction: The nitro group is an electron-withdrawing group that can be susceptible to reduction, especially in the presence of certain reducing agents or under specific biological conditions.[9][10]

Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in stock solution (e.g., in DMSO) - Supersaturation- Use of old/wet DMSO- Gently warm the solution (e.g., 37°C) and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing stock solutions.[11]
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound.- Buffer pH is at or near the compound's pKa, reducing solubility.- "Salting out" effect from high buffer salt concentration.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution (typically ≤1% for biological assays).- Adjust the buffer pH to be further from the compound's isoelectric point.- Consider using a different buffer system.
Solution changes color (e.g., turns yellow or brown) - Degradation of the compound, possibly due to light exposure or pH instability.- Reaction with buffer components.- Protect solutions from light by using amber vials or wrapping containers in foil.- Prepare solutions fresh before each experiment.- Evaluate the stability of the compound in your chosen buffer system using a stability study (see Section 4).
Loss of biological activity over time - Chemical degradation of the compound in solution.- Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.- Prepare fresh working solutions from a new aliquot for each experiment.- Confirm the compound's concentration and purity using an appropriate analytical method (e.g., HPLC-UV).[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common choice for dissolving many poorly water-soluble organic compounds for biological experiments.[11] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

Q2: How should I store the stock and working solutions?

A2: For long-term storage, it is advisable to aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aqueous working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of aqueous solutions is necessary, keep them on ice and protected from light.

Q3: What buffer systems are recommended for use with this compound?

A3: The choice of buffer will depend on the specific experimental requirements (e.g., pH, ionic strength). It is crucial to select a buffer system in which the compound is both soluble and stable. Phosphate-buffered saline (PBS) and Tris buffers are common starting points. However, it is highly recommended to perform a preliminary stability study to confirm compatibility (see Section 4).

Q4: How can I determine if my compound is degrading in my experimental conditions?

A4: The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] By analyzing samples over time, you can quantify the amount of intact compound and detect the appearance of degradation products.

Q5: Is this compound sensitive to light?

A5: Nitroaromatic compounds are often light-sensitive.[6][7][8] Therefore, it is a best practice to handle all solutions containing this compound with protection from light. Use amber-colored vials or tubes, or wrap them in aluminum foil.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.[14][15] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.

Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water

  • HPLC-grade acetonitrile and/or methanol

  • Appropriate buffers (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber (or a light source with controlled UV and visible output)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Sample Preparation for Stress Conditions: For each condition, dilute the stock solution with the respective stress solution to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Dilute with 0.1 M HCl.

    • Base Hydrolysis: Dilute with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute with HPLC-grade water.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Photolytic Degradation: Dilute with HPLC-grade water.

  • Incubation:

    • For hydrolytic and oxidative conditions, incubate the solutions at a controlled temperature (e.g., 40-60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For photolytic conditions, expose the solution to a light source as specified in ICH Q1B guidelines, alongside a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Observe the formation of any degradation products in the chromatograms.

Expected Outcomes: This study will provide valuable information on the degradation profile of this compound, helping to identify conditions to avoid and to develop appropriate handling and storage procedures.

Visualizations

Potential Degradation Pathways

A This compound B Deprotonation (Basic pH) A->B High pH C Protonation (Acidic pH) A->C Low pH D Photolytic Excitation (Light) A->D UV/Vis Light E Reduction of Nitro Group A->E Reducing agents F Hydrolytic Degradation Products B->F C->F G Photodegradation Products D->G H Amino-indazole Derivative E->H

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in DMSO) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H2O2) A->D E Photolysis (Light Exposure) A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize & Dilute F->G H HPLC-UV Analysis G->H I Assess Degradation & Identify Products H->I

Caption: Workflow for a forced degradation study.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct Photolysis of Nitroaromatic Compounds in Aqueous Solutions. Journal of Environmental Sciences, 17(4), 598-604.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Govek, T. C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(8), 1835.
  • Ibis Scientific. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Kalhapure, R. S., Palekar, S., Patel, K., & Monpara, J. (2022). Solubilization techniques used for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 19(10), 1303-1316.
  • Pharmaguideline. (n.d.).
  • PubChem. (n.d.). 7-Nitroindazole.
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Singh, R., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1439-1469.
  • Techiescientist. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Trivedi, R. K., & Kalle, A. M. (2017). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 15(2), 70-81.
  • Wikipedia. (2023). 7-Nitroindazole.
  • Zhang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127938.

Sources

Identifying and minimizing byproducts in 7-fluoro-5-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this specific synthesis, with a primary focus on identifying and minimizing unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and logical synthetic approach involves a two-step process:

  • Synthesis of the precursor, 7-fluoro-1H-indazole.

  • Regioselective nitration of 7-fluoro-1H-indazole.

The synthesis of the 7-fluoro-1H-indazole precursor is typically achieved via the cyclization of a suitably substituted aniline derivative. A common starting material is 2-fluoro-6-methylaniline, which undergoes diazotization followed by cyclization.[1] Another route involves the reaction of 2,3-difluorobenzaldehyde with hydrazine.[2]

Once the 7-fluoro-1H-indazole is obtained and purified, the key challenge lies in the regioselective introduction of the nitro group at the C5 position.

Q2: What are the primary byproducts I should expect during the nitration of 7-fluoro-1H-indazole?

The primary byproducts are other nitro-substituted regioisomers. The formation of these isomers is governed by the directing effects of the substituents on the indazole ring during electrophilic aromatic substitution.[3][4]

  • The Fused Pyrazole Ring: Generally considered an electron-withdrawing group, it directs incoming electrophiles to the meta-positions (C4 and C6).

  • The Fluorine Atom (at C7): As a halogen, fluorine is an ortho-, para-directing group, though it is deactivating.[5] It will direct incoming electrophiles to the C6 and C4 positions (ortho and para, respectively, relative to the C-F bond, but considering the fused ring system).

  • The Pyrrolic Nitrogen (N1-H): The lone pair on the N1 nitrogen can participate in the aromatic system, making it an activating, ortho-, para-directing group, strongly favoring substitution at C5 and C3.

The desired C5-nitration is favored due to the strong directing effect of the N1-H. However, the competing directing effects of the fluorine and the pyrazole ring can lead to the formation of the following key byproducts:

  • 7-fluoro-4-nitro-1H-indazole

  • 7-fluoro-6-nitro-1H-indazole

  • Dinitro species (e.g., 7-fluoro-4,6-dinitro-1H-indazole) , especially if harsh nitrating conditions are used.

The general trend for nitration of 1H-indazole itself favors the 5-position, which lends confidence to this being the major product.[6]

Q3: How can I identify the desired product and its regioisomeric byproducts?

A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): Useful for in-process monitoring of the reaction. However, the regioisomers may have very similar Rf values, making baseline separation on a TLC plate challenging.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product and quantifying the regioisomers. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point for method development.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For instance, the proton at C4 in the desired 5-nitro product will be a singlet (or a narrow doublet due to coupling with F), whereas the remaining aromatic protons will show distinct doublet or triplet patterns. The chemical shifts will also be significantly influenced by the position of the strongly electron-withdrawing nitro group.[10][11]

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the nitration of 7-fluoro-1H-indazole and provides strategies to mitigate them.

Problem 1: Low Regioselectivity (High Levels of 4-nitro and 6-nitro Isomers)

Causality: The formation of unwanted regioisomers is often a result of reaction conditions that are too harsh or an inappropriate choice of nitrating agent. Highly acidic, high-temperature conditions can overcome the subtle electronic preferences that favor C5 nitration.

Troubleshooting Workflow:

start High 4-nitro / 6-nitro Byproducts Detected cond_temp Reaction Temperature start->cond_temp cond_agent Nitrating Agent start->cond_agent sol_temp Lower temperature to 0-5 °C or even -10 °C to increase selectivity. cond_temp->sol_temp If > 10 °C sol_agent Use a milder nitrating agent. - KNO₃/H₂SO₄ is common. - Acyl nitrates (e.g., acetyl nitrate) can offer higher selectivity. cond_agent->sol_agent If using fuming HNO₃/H₂SO₄ sol_addition Ensure slow, dropwise addition of the nitrating agent to the substrate solution to avoid localized overheating and high concentrations. sol_temp->sol_addition sol_agent->sol_addition

Caption: Workflow to improve nitration regioselectivity.

Detailed Recommendations:

  • Temperature Control: Maintain strict temperature control, ideally between 0 °C and 5 °C, during the addition of the nitrating agent and for the duration of the reaction. This minimizes the activation energy available for the formation of less-favored isomers.

  • Choice of Nitrating Agent: Avoid aggressive nitrating agents like fuming nitric acid. A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) is a standard and often more controllable alternative.[12]

  • Slow Addition: Add the nitrating agent dropwise to a solution of the 7-fluoro-1H-indazole in the acid. This prevents localized concentration and temperature spikes that can lead to side reactions.

Problem 2: Formation of Dinitro Byproducts

Causality: Dinitration occurs when the reaction conditions are severe enough to add a second nitro group to the already nitrated product. The first nitro group is strongly deactivating, so forcing conditions are typically required for a second addition.

Minimization Strategies:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the nitrating agent.A large excess of the nitrating agent will significantly increase the likelihood of dinitration.
Reaction Time Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at low temperatures, can lead to the slow formation of dinitro byproducts.
Quenching Pour the reaction mixture carefully onto crushed ice.This rapidly dilutes the acid and stops the reaction, preventing over-nitration during workup.
Problem 3: Difficulty in Separating Regioisomers

Causality: The structural similarity of the 4-nitro, 5-nitro, and 6-nitro isomers results in very close physical properties (e.g., polarity, solubility), making their separation challenging.

Separation Workflow:

start Crude product contains a mixture of regioisomers step1 Attempt Recrystallization start->step1 outcome1 Purity > 99%? step1->outcome1 step2 Column Chromatography outcome2 Baseline Separation? step2->outcome2 step3 Preparative HPLC final Pure Isomer Isolated step3->final outcome1->step2 No outcome1->final Yes outcome2->step3 No outcome2->final Yes

Caption: Purification strategy for nitro-indazole isomers.

Detailed Recommendations:

  • Recrystallization: This should be the first line of attack. The subtle differences in crystal lattice energy between the isomers can sometimes be exploited. A patent for separating other nitro-indazole isomers suggests using mixed solvent systems, such as methanol/water or ethanol/water.[13] Experiment with a range of solvents and solvent ratios.

  • Flash Column Chromatography: If recrystallization fails, column chromatography is the next step. Due to the similar polarities, a long column with a shallow solvent gradient is recommended to maximize resolution.[2]

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for analytical standards, preparative HPLC may be necessary, although it is less suitable for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline[1]

This protocol is a representative synthesis of the starting material.

  • Acetylation: Dissolve 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate. Cool the solution to 0 °C. Add acetic anhydride (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.

  • Cyclization: Dissolve the crude acetamide (1.0 eq) in toluene. Add acetic acid (small amount) and acetic anhydride (~2 eq). Heat the mixture and slowly add isoamyl nitrite (1.5-2.0 eq) dropwise. After the addition is complete, continue heating for 30-60 minutes.

  • Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the resulting crude 1-acetyl-7-fluoro-1H-indazole in methanol, add a base (e.g., aqueous ammonia or sodium hydroxide), and stir at 40 °C for 2 hours.

  • Workup & Purification: Remove the methanol under reduced pressure. The product may precipitate upon cooling. Filter the solid and purify by recrystallization or silica gel column chromatography to yield pure 7-fluoro-1H-indazole.

Protocol 2: General Procedure for Nitration of 7-fluoro-1H-indazole

This is a general starting point protocol. Optimization of temperature, time, and stoichiometry is critical.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add 7-fluoro-1H-indazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitration: In a separate flask, prepare the nitrating mixture by slowly adding potassium nitrate (1.05 eq) to a small amount of cold, concentrated sulfuric acid. Add this nitrating mixture dropwise to the indazole solution, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a stirred slurry of crushed ice.

  • Workup: The product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to separate the isomers.

References

  • Google Patents.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Google Patents.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Sun, H. W., Wang, F. C., & Ai, L. F. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction.
  • Reich, H. J. Organic Chemistry Data. [Link]

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]

  • Gauthier, S., et al. (2007). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of medicinal chemistry, 50(12), 2847–2854.
  • ChemTalk. Directing Effects. [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(11), 1695-1698.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • Journal of Tropical Forest Science. HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. [Link]

  • PubMed. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). [Link]

  • Willson Research Group. Electrophilic Aromatic Substitution. [Link]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Techniques for increasing the purity of crude 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-fluoro-5-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who require this key building block in high purity for their work in drug discovery and development. As an important intermediate, the purity of this compound is critical for the success of subsequent synthetic steps and biological assays.[1]

This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field-tested experience.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and where do they come from?

A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses of substituted indazoles involve the formation of the pyrazole ring on a substituted benzene precursor.[2][3]

Common Impurities Include:

  • Unreacted Starting Materials: Depending on the specific pathway, this could be a substituted 2-fluorobenzaldehyde, 2-fluoro-5-nitrotoluene, or a related aniline derivative. Incomplete reactions are a primary source of contamination.

  • Regioisomers: The nitration step is a critical source of isomeric impurities. If nitration is performed on 7-fluoro-1H-indazole, you may generate small amounts of 4-nitro and 6-nitro isomers in addition to the desired 5-nitro product. These isomers often have very similar polarities, making them particularly challenging to separate.

  • Byproducts of Cyclization: The formation of the indazole ring from precursors like hydrazones can sometimes lead to side reactions, generating structurally related heterocyclic impurities.[4] For instance, incomplete cyclization or alternative rearrangement pathways can occur.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents from the reaction can be carried through the workup.

Expert Insight: The key challenge lies in separating the desired this compound from its regioisomers. Their similar structures and polarities mean that a high-resolution technique like column chromatography is often necessary.

Q2: My crude product is a dark, oily, or tar-like residue instead of a solid. How should I proceed?

A2: This is a common issue, often caused by high-boiling residual solvents or polymeric byproducts. Attempting direct recrystallization or chromatography is usually inefficient. A preliminary cleanup is recommended.

Recommended Protocol: Trituration/Solvent Wash

  • Select a Solvent: Choose a solvent in which your target compound is expected to have very low solubility, but in which non-polar impurities are soluble. Good starting points are hexanes, diethyl ether, or a mixture of the two.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the chosen non-polar solvent.

    • Stir or sonicate the mixture vigorously. The goal is to wash away soluble impurities and potentially induce the crystallization of your product.

    • If a solid precipitates, you can collect it by filtration. If it remains an oil, carefully decant the solvent.

    • Repeat the process 2-3 times.

  • Assess the Result: After drying, the resulting material should be more solid and less colored. This enriched crude can now be subjected to more refined purification techniques like recrystallization or column chromatography. A patent for a related compound describes slurring in methanol to remove impurities, highlighting the utility of this simple technique.[5]

Q3: I am struggling with recrystallization. How do I select the right solvent and optimize the process?

A3: Recrystallization is a powerful and cost-effective technique for crystalline solids, but it is highly dependent on solvent selection. The principle is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.

Causality of Solvent Choice: this compound is a polar molecule due to the nitro group and the N-H bond of the indazole ring. Therefore, polar solvents are typically required for dissolution. It is known to be soluble in solvents like ethanol and DMSO.[6] A related compound, 5-nitroindazole, is effectively recrystallized from methanol.[7]

Step-by-Step Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a different solvent to each tube dropwise at room temperature (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene).

  • Observation 1 (Room Temp): If the compound dissolves readily at room temperature, the solvent is unsuitable for recrystallization (the compound will not crystallize upon cooling).

  • Observation 2 (Heating): For solvents where the compound was insoluble at room temperature, gently heat the mixture with stirring. If the compound dissolves completely, this is a potentially good solvent.

  • Observation 3 (Cooling): Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent is one that yields a high quantity of crystalline precipitate.

Troubleshooting Recrystallization:

If you have identified a solvent but the process fails, consider the following:

  • Problem: No crystals form upon cooling ("oiling out").

    • Cause: The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.

    • Solution: Add a slightly poorer solvent (one in which the compound is less soluble) to the hot solution until it just becomes cloudy, then add a drop of the good solvent to clarify. Let it cool slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Problem: The product is still colored.

    • Cause: Colored impurities are trapped in the crystal lattice.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use with caution, as it can also adsorb your product.[7]

Workflow & Methodology

General Purification Strategy

The following workflow provides a systematic approach to purifying crude this compound, moving from simple washes to high-resolution chromatography.

PurificationWorkflow A Crude Product (Solid or Oil) B Solvent Trituration (e.g., Hexane/Ether) A->B C Purity Check (TLC/¹H NMR) B->C D Is Purity > 95%? C->D  Assess E High-Purity Product D->E  Yes F Primary Purification Method D->F  No G Column Chromatography F->G  For complex mixtures  or isomers H Recrystallization F->H  For crystalline solids  with few impurities I Combine Pure Fractions G->I J Final Purity & Identity Check (HPLC, NMR, MP) H->J I->J J->E

Caption: General workflow for the purification of this compound.

Detailed Protocol: Silica Gel Column Chromatography

Column chromatography is the most reliable method for separating closely related isomers and achieving high purity.[8][9][10] The principle relies on the differential adsorption of compounds to a polar stationary phase (silica gel).[8] More polar compounds, like our nitroindazole, interact more strongly with the silica and move down the column slower than less polar impurities.[11]

Part 1: Developing the Eluent System with TLC

  • Prepare a Sample: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or acetone.

  • Spot a TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a solvent system. Start with a non-polar system and gradually increase polarity.

  • Analyze: Visualize the plate under a UV lamp (254 nm). The ideal solvent system will show good separation between the spot for your product and any impurity spots, with the product having an Rf value of 0.2 - 0.4 .

Solvent System (v/v) Polarity Observation/Recommendation
100% HexaneVery LowAll spots will likely remain at the baseline (Rf ~ 0).
9:1 Hexane / Ethyl AcetateLowProduct may start to move off the baseline. Good for non-polar impurities.
7:3 Hexane / Ethyl Acetate Medium Often a good starting point. Adjust ratio to achieve target Rf of 0.2-0.4.
1:1 Hexane / Ethyl AcetateMedium-HighProduct may have a high Rf. Good for eluting the product off the column.
100% Ethyl AcetateHighAll compounds will likely move with the solvent front (Rf ~ 1).
95:5 Dichloromethane / MethanolHighAlternative polar system if separation is poor in Ethyl Acetate systems.

Part 2: Running the Column

  • Pack the Column: Secure a glass column vertically. Fill it with your chosen eluent (e.g., 8:2 Hexane/EtOAc). Add silica gel as a slurry and allow it to pack evenly.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elute: Add your eluent to the top of the column and begin collecting fractions. Start with the solvent system identified by TLC. You can gradually increase the polarity of the eluent (e.g., from 8:2 to 7:3 Hexane/EtOAc) to speed up the elution of your target compound.

  • Monitor Fractions: Spot each collected fraction onto a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Purification: A Decision Tree

This diagram helps diagnose issues when your final product purity is still unsatisfactory.

TroubleshootingTree A Purity < 98% after purification? B What does the NMR/HPLC show? A->B C Broad signals / Baseline noise B->C D Distinct extra peaks B->D E Paramagnetic impurities or residual solvent (e.g., DMF). C->E G Co-eluting impurity (e.g., regioisomer). D->G F Perform aqueous wash (EtOAc/water), dry, and re-evaporate. E->F Solution I Product is pure. F->I H Re-run column with a shallower gradient or different solvent system (e.g., Toluene/Acetone). G->H Solution H->I

Caption: Decision tree for troubleshooting low purity results.

Final Purity and Identity Confirmation

Always confirm the purity and structure of your final product using orthogonal analytical methods.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An isocratic or gradient method can be developed using a C18 column with a mobile phase like water/acetonitrile or water/methanol.[12] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure. The spectrum should show the expected signals for the aromatic protons and the N-H proton, with appropriate splitting patterns and integration. The absence of signals from impurities is crucial.[1][13]

  • Melting Point (MP): A sharp melting point range is a good indicator of high purity. Literature values for related nitroindazoles are often above 200°C.[7][14] A broad or depressed melting point suggests the presence of impurities.

By systematically applying these troubleshooting guides and protocols, researchers can confidently increase the purity of their crude this compound, ensuring reliable results in subsequent applications.

References

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 4, 2026, from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved February 4, 2026, from [Link]

  • Tummatorn, J., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved February 4, 2026, from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • ResearchGate. (2016). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved February 4, 2026, from [Link]

  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Retrieved February 4, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • Irvine Valley College. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube. [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Retrieved February 4, 2026, from [Link]

Sources

Best practices for the storage and handling of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 7-fluoro-5-nitro-1H-indazole. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound. As a valued heterocyclic building block in medicinal chemistry, understanding its properties is paramount for successful and reproducible research.[1][2][3]

Core Principles of Storage and Handling

This compound, like many nitroaromatic compounds, requires careful handling to ensure its stability and the safety of laboratory personnel. The presence of both a nitro group and a fluorine atom on the indazole scaffold influences its reactivity and storage requirements.[4]

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. For this compound, the following conditions are recommended based on the known stability of related nitro-substituted heterocyclic compounds:

ParameterRecommendationRationale
Temperature 2-8°C or below (-20°C for long-term storage)Lower temperatures slow down potential degradation pathways.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Light Protect from light by using an amber vial or storing in a dark locationNitroaromatic compounds can be light-sensitive, leading to photodecomposition.[6]
Container Tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap)Prevents contamination and reaction with container materials.[7][8][9]

Note: Always check the supplier's specific recommendations, as they may have conducted their own stability studies.

Safe Handling Protocols

Due to its potential toxicity and reactivity, adherence to strict safety protocols is mandatory.

1.2.1. Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound.

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust.[5][7][8][9]

1.2.2. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood.[7][8][9]

  • Static Control: For larger quantities, take precautions against static discharge, which could be an ignition source for fine dust.

1.2.3. Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[5]

  • Strong Acids: Contact with strong acids should be avoided.[5]

  • Strong Bases: Can lead to deprotonation and potential side reactions.

Troubleshooting Guide for Experimental Use

This section addresses common issues that may arise during the use of this compound in synthetic protocols.

Solubility Issues

Q: My this compound is not dissolving in the intended reaction solvent. What should I do?

A: Solubility can be a challenge. Here's a systematic approach to addressing it:

  • Solvent Selection: While specific solubility data for this compound is not widely published, related nitroindazoles are known to be soluble in polar aprotic solvents. Consider the following:

    • Good Starting Points: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

    • Moderate Solubility: Tetrahydrofuran (THF), Ethyl acetate (EtOAc), and Acetonitrile (MeCN).

    • Poor Solubility: Water and non-polar hydrocarbon solvents.

  • Gentle Warming: Gentle warming of the mixture can aid dissolution. However, be cautious, as excessive heat can promote degradation. Monitor the color of the solution; a significant color change may indicate decomposition.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

  • Co-solvent System: If a single solvent is not effective, a co-solvent system might be necessary. For example, adding a small amount of DMF or DMSO to a less polar solvent like DCM can significantly improve solubility.

Unexpected Reaction Outcomes

Q: I am observing unexpected side products in my reaction. What could be the cause?

A: The electronic nature of this compound can lead to several potential side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 7-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by nucleophiles. If your reaction involves a strong nucleophile, consider the possibility of SNAr at the C7 position.

  • Competing N-Alkylation/Arylation: The indazole ring has two nitrogen atoms (N1 and N2) that can undergo alkylation or arylation. The regioselectivity of this reaction can be influenced by the reaction conditions (base, solvent, and electrophile). Generally, the N1 position is more sterically accessible.

  • Reduction of the Nitro Group: If your reaction conditions include reducing agents (even mild ones), the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a mixture of products.[10]

  • Degradation: As mentioned, the compound can be sensitive to strong acids, bases, and light. Ensure your reaction conditions are compatible.

Troubleshooting Workflow for Unexpected Products:

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Quality Control and Purity Assessment

Ensuring the purity of your starting material is critical for reproducible results.

Q: How can I check the purity of my this compound?

A: A combination of techniques is recommended:

  • Appearance: The pure compound should be a crystalline solid. While color can vary, it is often reported as a yellow to light brown solid. A significant deviation from this or a "gummy" appearance may indicate impurities.

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good sign of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for confirming the structure and identifying impurities. The 1H NMR spectrum of the related 6-fluoro-5-nitro-1H-indazole in DMSO-d6 shows characteristic peaks at δ 13.7 (broad, 1H), 8.78 (d, 1H), 8.34 (s, 1H), and 7.68 (d, 1H).[11] The spectrum for the 7-fluoro isomer will be different but should show a clean set of peaks corresponding to the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected [M-H]- for 6-fluoro-5-nitro-1H-indazole is 180 m/z.[11] The molecular weight of this compound is 181.12 g/mol .

Frequently Asked Questions (FAQs)

Q1: Can I store this compound at room temperature?

A1: For short periods, storage at room temperature in a tightly sealed, light-protected container may be acceptable. However, for long-term storage (weeks to months), refrigeration (2-8°C) or freezing (-20°C) is strongly recommended to minimize the risk of degradation.[5]

Q2: What are the typical decomposition products I should look out for?

A2: While specific degradation pathways for this compound are not well-documented, potential degradation could involve loss of the nitro group, hydrolysis of the fluoro group under harsh conditions, or polymerization. Unidentified spots on a TLC or extra peaks in an NMR spectrum could indicate the presence of such byproducts.

Q3: Is this compound explosive?

A3: While many nitroaromatic compounds have explosive properties, there is no specific data to suggest that this compound is explosive under normal laboratory conditions. However, as a general precaution with all nitro compounds, avoid grinding, excessive heat, and shock. Contamination can also lower the thermal stability of nitro compounds.[12]

Q4: How should I dispose of waste containing this compound?

A4: All waste containing this compound should be treated as hazardous chemical waste. Follow your institution's and local regulations for the disposal of nitroaromatic compounds. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a valuable reagent with significant potential in drug discovery and development. By adhering to the storage, handling, and experimental best practices outlined in this guide, researchers can ensure the integrity of their experiments, the safety of their laboratory environment, and the generation of reliable and reproducible data.

References

  • 7-Nitroindazole - SAFETY DATA SHEET. (2009, September 22). Retrieved from [Link]

  • Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • 7-Nitroindazole. PubChem. Retrieved from [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 5025. Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5866–5881. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(30), 6143-6181. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). Organic Process Research & Development, 2(4), 225-230. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2013). Molecules, 18(7), 8021–8049. Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. (2000). Journal of Organic Chemistry, 65(23), 7847-7853. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2014). Beilstein Journal of Organic Chemistry, 10, 2336–2345. Retrieved from [Link]

  • Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. (2021). RSC Advances, 11(46), 28681-28692. Retrieved from [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. (2003). Water Research, 37(14), 3345-3354. Retrieved from [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2019). Molecules, 24(12), 2289. Retrieved from [Link]

  • Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2022). RSC Advances, 12(5), 2933-2951. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(30), 6143-6181. Retrieved from [Link]

  • 5-Nitroindazole | 5401-94-5 | Leading Supplier. Macsen Labs. Retrieved from [Link]

  • Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews, 71(1), 17-51. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 7-Fluoro-5-Nitro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 7-fluoro-5-nitro-1H-indazole is a critical gateway in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase antagonists.[1] While the indazole core is stable, the simultaneous presence of a nitro group (C5) and a fluorine atom (C7) creates a unique reactivity profile that often leads to experimental failure.

The Central Challenge: The most robust synthetic route involves the cyclization of 2,3-difluoro-5-nitrobenzaldehyde with hydrazine. However, the nitro group at C5 strongly activates both fluorine atoms toward nucleophilic aromatic substitution (


).[1]
  • Desired Reaction: Hydrazine attacks the aldehyde (hydrazone formation)

    
     intramolecular displacement of the 2-fluoro group (ring closure).[1]
    
  • Common Failure Mode: Excess hydrazine attacks the 3-fluoro position (which becomes C7), leading to 7-hydrazinyl-5-nitroindazole (defluorination) or polymerization.[1]

This guide provides a refined protocol designed to maximize regioselectivity and yield.

Optimized Experimental Protocol

Module A: Reagent Specifications
ReagentRoleStoichiometryCritical Quality Attribute
2,3-Difluoro-5-nitrobenzaldehyde Precursor1.0 equivPurity >98% (HPLC); Free of acid impurities.[1][2][3][4]
Hydrazine Monohydrate (64-65%) Nucleophile1.1 – 1.2 equivDo not use large excess. Freshly opened bottle to ensure titer.[1]
Ethanol (Absolute) Solvent10-15 VolAnhydrous preferred to prevent hydrolysis side-reactions.[1]
Triethylamine (TEA) Base Catalyst1.0 equivOptional; promotes cyclization at lower temps.[1]
Module B: Step-by-Step Synthesis

Standard Operating Procedure (SOP-IND-7F)

  • Solubilization: Charge a round-bottom flask with 2,3-difluoro-5-nitrobenzaldehyde (1.0 eq) and Ethanol (10 volumes). Stir at Room Temperature (RT) until fully dissolved.

  • Controlled Addition: Cool the solution to 0–5°C (Ice bath). This is critical to suppress the kinetic competition of the C3-fluorine displacement.[1]

  • Hydrazine Introduction: Add Hydrazine Monohydrate (1.1 eq) dropwise over 20 minutes.

    • Observation: A yellow/orange precipitate (hydrazone intermediate) typically forms immediately.[1]

  • Cyclization Phase:

    • Allow the mixture to warm to RT and stir for 1 hour.

    • Heat to mild reflux (78°C) for 2–4 hours. Monitor via TLC/LC-MS.[1]

    • Endpoint: Disappearance of the hydrazone intermediate (

      
       corresponds to open chain) and appearance of the indazole (
      
      
      
      ).[1]
  • Workup (Quench): Cool to RT. Pour the reaction mixture into Ice Water (20 volumes).

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (

    
    ) and cold hexanes (
    
    
    
    ) to remove unreacted aldehyde/hydrazone.[1]
  • Drying: Vacuum dry at 45°C.

Troubleshooting Guide (FAQ)

Q1: Why does my product analysis show a mass of M+12 (approx) higher than expected, and loss of Fluorine?

Diagnosis: You have formed 7-hydrazinyl-5-nitroindazole . Root Cause: The nitro group activates the C7-fluorine (originally C3 on the benzaldehyde).[1] If you use a large excess of hydrazine (e.g., >2.0 equiv) or heat too aggressively at the start, the hydrazine displaces the fluorine after or during ring closure. Corrective Action:

  • Reduce Hydrazine to 1.05 – 1.1 equivalents .

  • Perform the initial addition at 0°C .

  • Switch solvent to n-Butanol and run at lower temperatures (80°C) rather than refluxing if using higher boiling solvents like DMF.[1]

Q2: The reaction stalls at the intermediate (Hydrazone).[1] Ring closure is incomplete.

Diagnosis: The intramolecular


 is too slow.[1]
Root Cause:  The leaving group (fluorine) is sufficiently activated, but the nucleophilicity of the hydrazone nitrogen might be dampened by solvent effects or lack of base.
Corrective Action: 
  • Add a Base: Introduce 1.0 equivalent of Triethylamine (TEA) or Potassium Carbonate (

    
    ) .[1] The base neutralizes the HF generated during cyclization, driving the equilibrium forward.
    
  • Temperature: Increase temperature to reflux (if in EtOH) or 100°C (if in DMF/Toluene).

Q3: I see a "dimer" impurity (Azine formation).

Diagnosis: Two aldehyde molecules reacted with one hydrazine molecule. Root Cause: Localized high concentration of aldehyde relative to hydrazine during addition.[1] Corrective Action:

  • Reverse Addition: Although not standard for this specific reaction, ensure the hydrazine is added slowly to the aldehyde, or ensure vigorous stirring.

  • Dilution: Increase solvent volume to 20 volumes.

Q4: Can I use DMF instead of Ethanol?

Answer: Yes, but with caution.

  • Pros: Higher solubility; faster reaction rates.[1]

  • Cons: DMF decomposes at high temps to form dimethylamine, which is a nucleophile and can also displace the fluorine, leading to 7-(dimethylamino)-5-nitroindazole .

  • Recommendation: If using DMF, keep temperature

    
     and reaction time short.
    

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "fork in the road" where the reaction succeeds or fails based on parameter control.

IndazoleSynthesis Start Start: 2,3-Difluoro-5-nitrobenzaldehyde Hydrazine Add Hydrazine Hydrate (1.1 eq) Start->Hydrazine Hydrazone Intermediate: Hydrazone Formation (Yellow Precipitate) Hydrazine->Hydrazone 0°C, EtOH Path_Success Path A: Controlled Heat/Base (Intramolecular SnAr) Hydrazone->Path_Success Reflux, 1-2 hrs Path_Fail_1 Path B: Excess Hydrazine/High Temp (Intermolecular SnAr) Hydrazone->Path_Fail_1 >2.0 eq Hydrazine Path_Fail_2 Path C: DMF Solvent >120°C Hydrazone->Path_Fail_2 Solvent Decomposition Product TARGET: this compound Path_Success->Product Impurity_1 IMPURITY: 7-Hydrazinyl-5-nitroindazole (Defluorination) Path_Fail_1->Impurity_1 Impurity_2 IMPURITY: 7-(Dimethylamino)-indazole Path_Fail_2->Impurity_2

Figure 1: Reaction Pathway and Critical Control Points. Green paths indicate optimal conditions; Red paths indicate failure modes driven by excess reagents or thermal decomposition.[1]

Analytical Data Summary

When validating your product, ensure your analytical data matches these expected values.

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

13.8-14.2 (br s, 1H)
Indazole NH proton (exchangeable).[1]
1H NMR (DMSO-d6)

8.6-8.8 (s, 1H)
H-3 proton (Indazole ring).[1]
1H NMR (DMSO-d6) Doublet of doublets (Ar-H)Coupling between H4/H6 and F7.
19F NMR Single peak

-120 to -135 ppm
Confirms retention of ONE fluorine atom.[1]
LC-MS (ESI)

Molecular ion for

.

References

  • General Synthesis of 7-Fluoroindazoles: Lukin, K. et al.[1][2] "Synthesis of 7-fluoro-1H-indazole."[1][2] ChemicalBook / European Journal of Medicinal Chemistry.[1] (Cited as general procedure for fluoro-indazole cyclization).[1]

  • Nitro-Indazole Reaction Parameters: Organic Syntheses, Coll. Vol. 5, p.807 (1973); Vol. 42, p.69 (1962).[1] "5-Nitroindazole."[1][5][6] (Foundational text on nitro-indazole stability and hydrazine stoichiometry).

  • Precursor Characterization (2,3-Difluoro-5-nitrobenzaldehyde): PubChem Compound Summary. "4,5-Difluoro-2-nitrobenzaldehyde (Isomer/Analog Reference)."[1]

  • One-Pot Protocols & Solvent Effects: National Institutes of Health (NIH).[1] "Syntheses of 1-Aryl-5-nitro-1H-indazoles." (Discusses

    
     ring closure mechanisms and solvent/base influence).
    
    

Sources

Interpreting unexpected experimental outcomes with 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-5-nitro-1H-indazole

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but electronically complex building block into their synthetic workflows. My aim here is not just to provide protocols, but to delve into the chemical logic behind the experimental outcomes you may be observing. This molecule, with its potent electron-withdrawing nitro group and the strategically placed fluorine atom, presents unique challenges and opportunities. Unraveling unexpected results requires a foundational understanding of its reactivity. This resource is structured as a series of troubleshooting guides and frequently asked questions to address the specific, practical issues that can arise during experimentation.

Troubleshooting Guide: Interpreting Unexpected Outcomes

This section addresses specific experimental failures and ambiguous results in a question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes?

Low yields in reactions involving this compound often stem from a combination of factors related to its electronic properties and handling.[1]

Causality Analysis:

  • Reduced Nucleophilicity of the Indazole Nitrogen: The potent electron-withdrawing nature of the 5-nitro group significantly decreases the electron density of the entire ring system, including the N1 and N2 positions of the pyrazole ring. This lowers the nucleophilicity of the N-H proton, making deprotonation more difficult and subsequent N-alkylation or N-arylation reactions sluggish compared to unsubstituted indazoles.

  • Steric Hindrance: The fluorine atom at the 7-position provides significant steric bulk around the N1 position. For reactions intended to occur at N1, this steric clash can dramatically reduce the reaction rate or prevent it altogether, a known issue with 7-substituted indazoles.[2][3]

  • Reagent and Solvent Purity: Like many sensitive heterocyclic reactions, this substrate is intolerant of moisture and impurities. Water can quench strong bases or hydrolyze activated intermediates. Impurities in solvents or reagents can introduce competing side reactions.[1]

  • Product Instability: While the starting material is generally stable, the desired product may decompose under the reaction conditions, especially if prolonged heating is required to overcome the low reactivity.[1]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent & Solvent Purity - Use freshly distilled/dried solvents. - Check purity of starting material (NMR, LC-MS). - Use high-purity reagents. start->check_reagents check_conditions 2. Re-evaluate Reaction Conditions - Is the base strong enough to deprotonate the indazole N-H? - Is the temperature optimal (not causing decomposition)? check_reagents->check_conditions If reagents are pure monitor 3. Monitor Reaction Profile - Run time course via TLC/LC-MS. - Check for starting material consumption. - Look for intermediate buildup or product degradation. check_conditions->monitor If conditions seem appropriate outcome1 Still Low Yield: Reactivity Issue monitor->outcome1 No improvement outcome2 Success! monitor->outcome2 Yield improves solution_base Solution A: Stronger Base / Different Catalyst - Switch from K2CO3 to NaH or LiHMDS. - For coupling, screen different ligands/catalysts. outcome1->solution_base solution_temp Solution B: Temperature Optimization - Gradually increase temperature, monitoring for decomposition. - Consider microwave irradiation for rapid heating. outcome1->solution_temp

Caption: Troubleshooting workflow for low reaction yields.

Q2: I'm observing multiple product spots on my TLC/LC-MS. What are the likely side products?

The formation of multiple products is a classic problem rooted in the multiple reactive sites on the this compound core.

Causality Analysis:

  • N1 vs. N2 Isomerization: The most common source of multiple products is the formation of both N1- and N2-substituted isomers during reactions like alkylation or arylation. The 1H-indazole and 2H-indazole tautomers are in equilibrium, and both can react.[4] While the 1H tautomer is generally more stable, the reaction kinetics and steric environment can favor the formation of the 2H product. The steric hindrance at N1 from the 7-fluoro group can significantly increase the proportion of the N2 isomer.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 is activated for SNAr by the electron-withdrawing nitro group. Strong nucleophiles (e.g., alkoxides, amines, or even the deprotonated indazole itself under harsh conditions) can displace the fluoride anion, leading to an unexpected substitution product.

  • Reduction of the Nitro Group: If using reducing agents or certain catalytic systems (e.g., Palladium on Carbon with a hydrogen source), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities, creating a cascade of potential side products.

Visualizing Potential Side Reactions:

G cluster_start Starting Material cluster_products Potential Products & Side Products start This compound desired Desired Product (e.g., N1-Alkylation) start->desired R-X, Base (N1 Attack) isomer Side Product 1: N2-Alkylation Isomer start->isomer R-X, Base (N2 Attack) snar Side Product 2: C7-SNAr Product start->snar Strong Nu: (C7 Attack) reduction Side Product 3: Nitro-Reduced Product start->reduction Reducing Conditions

Caption: Common reaction pathways leading to desired and side products.

Mitigation Protocol:

  • Control Regioselectivity:

    • Solvent Choice: Polar aprotic solvents (like DMF or DMSO) often favor N1 substitution, while polar protic solvents can alter the N1/N2 ratio.

    • Counter-ion: The choice of base (e.g., NaH vs. K₂CO₃) affects the counter-ion (Na⁺ vs. K⁺), which can influence the site of attack. A screen of different bases is recommended.

    • Protecting Groups: For complex syntheses, consider protecting one of the nitrogen atoms to ensure selective functionalization of the other.

  • Prevent SNAr:

    • Use moderately strong bases that are non-nucleophilic (e.g., NaH, DBU).

    • Avoid strong, hard nucleophiles like alkoxides if SNAr is not the desired reaction.

    • Keep reaction temperatures as low as possible.

  • Avoid Nitro Reduction:

    • Carefully select catalysts and reagents. If a Pd-catalyzed cross-coupling is intended, ensure the reaction is free of hydrogen sources (e.g., certain alcohols, formic acid) that could cause in-situ reduction.

Q3: My NMR spectrum is complex and doesn't match the expected pattern. How do I interpret it?

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and its derivatives are information-rich but can be confusing.

Causality Analysis:

  • Fluorine Coupling: The most significant feature will be coupling between the fluorine atom and adjacent carbon and hydrogen atoms. The proton at C6 will appear as a doublet, and the carbon at C7 will show a large one-bond C-F coupling constant.

  • Tautomers/Isomers: If you have a mixture of N1 and N2 isomers, you will see two distinct sets of signals for every proton and carbon in the molecule. The chemical shifts will be slightly different, leading to a crowded and complex spectrum.

  • Restricted Rotation: In some N-substituted derivatives (e.g., N-benzyl), restricted rotation around the newly formed N-C bond can lead to broadening of signals or even the appearance of distinct signals for atoms that would otherwise be equivalent (diastereotopic protons).

Key Spectroscopic Data:

NucleusAtom PositionExpected Chemical Shift (ppm)Expected Multiplicity & Coupling (J in Hz)
¹H NMR H-3~8.4Singlet (or doublet if coupled to N-H)
H-4~8.8Doublet, J ≈ 2 Hz (meta coupling to H-6)
H-6~7.8Doublet of doublets, J(H-F) ≈ 11-12 Hz, J(H-H) ≈ 2 Hz
N-H>13.0Broad singlet
¹⁹F NMR F-7Varies with solventDoublet (coupling to H-6)
¹³C NMR C-7~150-160Doublet, ¹J(C-F) ≈ 240-250 Hz
C-5~140-145Singlet (quaternary)
C-3a, C-7a~115-130May show smaller C-F couplings

Note: These are predicted values based on analogous structures like 6-fluoro-5-nitro-1H-indazole and can vary based on solvent and substitution.[5]

Analytical Troubleshooting Protocol:

  • Acquire a ¹⁹F NMR Spectrum: This is the most direct way to confirm the presence of the C-F bond and can help quantify isomeric mixtures if the electronic environments are different.

  • Run 2D NMR Experiments:

    • COSY: Will confirm the H4-H6 coupling relationship.

    • HSQC: Will correlate each proton to its directly attached carbon.

    • HMBC: Is crucial for assigning quaternary carbons and confirming connectivity, especially for distinguishing N1 vs. N2 isomers by looking at long-range correlations from the substituent to the indazole ring protons.

  • Check for Tautomers: Analyze a sample in different NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) to see if the ratio of species changes, which can indicate a tautomeric equilibrium.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling procedures for this compound? A: Like many nitroaromatic compounds, it should be stored in a cool, dry, dark place away from heat and sources of ignition. It is a solid powder and should be handled in a well-ventilated area or fume hood, using standard personal protective equipment (gloves, safety glasses, lab coat). While not acutely toxic, nitroaromatics as a class should be handled with care.[6]

Q: How do the fluorine and nitro groups influence the overall reactivity of the indazole core? A: They have powerful and synergistic electronic effects.

  • Nitro Group (C5): As a strong deactivating, meta-directing group, it makes the benzene ring highly electron-deficient. This makes electrophilic aromatic substitution very difficult but activates the ring for nucleophilic aromatic substitution. It also lowers the basicity and nucleophilicity of the pyrazole nitrogens.

  • Fluoro Group (C7): It is an ortho, para-directing deactivator. Its primary influence in this molecule is twofold: providing steric hindrance around the N1 position and acting as a potential leaving group in SNAr reactions, as it is activated by the para-nitro group.

Q: Can I expect tautomerism with this compound, and how does it affect my experiments? A: Yes. Indazoles exist as a mixture of 1H- and 2H-tautomers in solution.[4] For this compound, the 1H-tautomer is expected to be more stable. However, the energy difference is often small enough that both can be present and participate in reactions. This is the primary reason for the formation of N1/N2 isomeric mixtures in substitution reactions. The specific reaction conditions (solvent, base, temperature) can influence the position of this equilibrium and the kinetic outcome of the reaction.

References

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, May 29). 7-Nitroindazole. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Gundlapalli, R. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available at: [Link]

  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 25(1), 1107. Retrieved February 4, 2026, from [Link]

  • Sari, Y. et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. J. Appl. Pharm. Sci., 11(5), 113-119. Available at: [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678-5690. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Kamal, A. et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 696. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved February 4, 2026, from [Link]

Sources

Addressing low cell permeability of 7-fluoro-5-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Cell Permeability Ticket ID: INDZ-PERM-007 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Permeability Paradox

You are likely encountering a "permeability paradox" common to the 7-fluoro-5-nitro-1H-indazole scaffold. While the calculated LogP (~2.[1]0) suggests reasonable lipophilicity, the high polarity of the 5-nitro group combined with the hydrogen-bond donor (HBD) character of the N1-H creates a "molecular anchor" effect. This results in poor passive diffusion across lipid bilayers, often exacerbated by P-glycoprotein (P-gp) efflux.

This guide provides a systematic troubleshooting workflow to diagnose the root cause (solubility vs. permeability vs. efflux) and offers chemical and formulation strategies to resolve it.

Diagnostic Workflow: Isolate the Failure Mode

Before modifying the molecule, you must confirm why the compound isn't permeating. Use this decision matrix to guide your next step.

Troubleshooting Flowchart

Permeability_Diagnostics Start Low Intracellular Concentration (Observed in Cell Assay) Check_Solubility Step 1: Check Kinetic Solubility (Is the compound crashing out?) Start->Check_Solubility Solubility_Issue Solubility Limited Action: Improve Formulation (Cyclodextrins, DMSO spike) Check_Solubility->Solubility_Issue Turbidity Detected Check_PAMPA Step 2: Run PAMPA Assay (Passive Diffusion Only) Check_Solubility->Check_PAMPA Soluble PAMPA_Low Poor Passive Diffusion Action: Chemical Modification (Prodrugs, Bioisosteres) Check_PAMPA->PAMPA_Low Pe < 1.0 x 10^-6 cm/s Check_Caco2 Step 3: Run Caco-2 / MDCK (Compare A-to-B vs B-to-A) Check_PAMPA->Check_Caco2 Pe > 5.0 x 10^-6 cm/s Efflux_High Efflux Liability (P-gp Substrate) Ratio (B-A)/(A-B) > 2.0 Action: P-gp Inhibitor or N-Methylation Check_Caco2->Efflux_High Efflux Ratio > 2 Metabolic_Issue High Permeability / Low Stability Action: Check Microsomal Stability (Nitro reduction?) Check_Caco2->Metabolic_Issue Efflux Ratio < 2

Figure 1: Diagnostic decision tree to distinguish between solubility limits, passive diffusion barriers, and active efflux.

Technical Solutions & Optimization

If diagnostics confirm intrinsic low permeability (PAMPA Pe < 1.0 × 10⁻⁶ cm/s), apply the following medicinal chemistry strategies.

Strategy A: The "Prodrug" Approach (N1-Masking)

The N1-hydrogen on the indazole ring is a significant hydrogen bond donor (HBD). Masking this with a transient group increases lipophilicity and prevents H-bond donation during membrane transit.

ModificationMechanismProsCons
N1-Acetylation Reduces HBD count; increases LogP.Cleaved by intracellular esterases (rapid release).Chemical stability in plasma can be low.
N1-Methylation Permanently caps HBD.often improves potency if N1-H isn't critical for binding.Irreversible; changes SAR significantly.
N1-Acyloxymethyl Formal prodrug (POM/POC).Excellent permeability; releases formaldehyde + parent.Complex synthesis; toxicity of byproducts.
Strategy B: Nitro Group Bioisosteres

The 5-nitro group is highly polar and electron-withdrawing. While it drives potency in some targets (e.g., NOS inhibition), it is a permeability liability.

  • Replace -NO₂ with -CF₃: The trifluoromethyl group is lipophilic and electron-withdrawing but lacks the high polarity of the nitro group.

  • Replace -NO₂ with -CN (Nitrile): Reduces TPSA (Topological Polar Surface Area) while maintaining electronic effects.

  • Replace -NO₂ with -SF₅: The "super-trifluoromethyl" group. High lipophilicity, strong electron withdrawal, chemically stable.

Strategy C: Scaffold Hopping

If the this compound core is non-negotiable, consider azaindazoles (adding a nitrogen in the benzene ring). This lowers the pKa of the NH, potentially altering the ionization state at physiological pH to favor the neutral species.

Experimental Protocols

Protocol 1: Optimized PAMPA for Nitroindazoles

Standard PAMPA often fails for nitro compounds due to membrane retention.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Membrane Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane (w/v). Note: Do not use standard hexadecane; nitroindazoles require the fluid nature of DOPC.

Procedure:

  • Preparation: Dissolve this compound derivative in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Add 5 µL of DOPC/Dodecane solution to the donor filter. Wait 60 seconds for impregnation.

  • Loading: Add 150 µL of compound solution to Donor wells. Add 300 µL of blank PBS to Acceptor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 5 hours in a humidity chamber (saturated).

  • Analysis: Separate plates. Quantify both Donor and Acceptor wells via UV-Vis (350–400 nm, nitro group absorbance) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol 2: Assessing P-gp Efflux (Caco-2)

Nitroindazoles are frequent P-gp substrates.

  • Setup: Use Caco-2 monolayers (21-day culture, TEER > 1000 Ω·cm²).[2][3][4][5][6][7][8]

  • Experiment: Measure transport in two directions:

    • Apical to Basolateral (A→B)

    • Basolateral to Apical (B→A)

  • Inhibitor Check: If Efflux Ratio (

    
    ) > 2.0, repeat the assay with Verapamil (50 µM)  or Cyclosporin A (10 µM) .
    
  • Interpretation: If Verapamil restores A→B permeability, your compound is a P-gp substrate. Action: Design out the P-gp liability (often by lowering basicity or adding steric bulk near the N1 position).

Frequently Asked Questions (FAQ)

Q: Why does the 7-fluoro substituent matter for permeability? A: Fluorine is lipophilic, but at the 7-position (ortho to the N1-H), it can influence the acidity of the N-H proton via inductive effects. It generally lowers the pKa, making the N-H more acidic. At pH 7.4, if the pKa drops below 8, a significant fraction of the molecule will be ionized (anionic), drastically reducing passive permeability. Check: Measure the pKa. If pKa < 7.4, permeability will be poor.

Q: My compound is soluble in DMSO but precipitates in PBS. Is this a permeability issue? A: No, this is a solubility issue masquerading as permeability. If the compound crashes out in the donor well of a PAMPA/Caco-2 plate, the concentration gradient driving diffusion collapses. Fix: Add 1% cyclodextrin (HP-β-CD) to the assay buffer to maintain solubility without disrupting the membrane.

Q: Can I use the 5-amino derivative instead of 5-nitro? A: The 5-amino derivative is significantly more polar and liable to oxidation. However, it allows for amide coupling. Converting the 5-nitro to a 5-amido group often improves permeability compared to the free amine, though the nitro group is unique in its electronic profile.

References

  • Gaikwad, D. D., et al. (2015).[3][9] "Synthesis of indazole motifs and their medicinal importance: An overview." European Journal of Medicinal Chemistry. Link

    • Context: foundational chemistry and tautomerism of indazoles.[3][9]

  • Bitar, L., & Jaber, A. (2025).[6][10] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems."[8] African Journal of Pharmaceutical Sciences. Link

    • Context: Discusses the specific permeability and toxicity challenges of nitro-containing drugs.
  • Miao, Y., et al. (2019). "A relationship between membrane permeation and partitioning of nitroaromatic explosives and their functional groups." RSC Advances. Link

    • Context: Mechanistic insights into how nitro groups interact with lipid bilayers and hinder perme
  • Fonseca-Berzal, C., et al. (2016).[11] "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry. Link

    • Context: Specific SAR data on 5-nitroindazole derivatives and strategies used to improve their bioactivity and properties.
  • PubChem. (2025).[1][12] "Compound Summary: 7-Nitroindazole." National Library of Medicine. Link

    • Context: Physicochemical data (LogP, H-bond counts) for the scaffold.

Sources

Validation & Comparative

Validation Guide: Bioactivity Profiling of 7-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical blueprint for validating the bioactivity of 7-fluoro-5-nitro-1H-indazole (7-F-5-NI) .

This guide adopts a Fragment-Based Drug Discovery (FBDD) perspective. While complex indazole derivatives are often synthesized as kinase inhibitors (e.g., ROCK2 inhibitors), the core scaffold itself possesses intrinsic bioactivity that must be validated to understand potential off-target effects or direct therapeutic utility. We compare this compound against the "Gold Standard" benchmarks: 7-Nitroindazole (7-NI) (a selective nNOS inhibitor) and 5-Nitroindazole (5-NI) (an antimicrobial/mutagenic agent).

Strategic Rationale & SAR Logic

Why this specific analog? The synthesis of this compound represents a strategic modification of the indazole scaffold intended to modulate electronic properties and metabolic stability.

  • 5-Nitro Position: Historically associated with antimicrobial activity (e.g., against T. cruzi) and ROS generation [1].[1] In kinase inhibitors, this position often interacts with the hinge region or solvent front.

  • 7-Fluoro Modification: The introduction of fluorine at C7 is a critical bioisostere. Unlike the nitro group in 7-NI (which drives nNOS selectivity but suffers from reductase metabolism), a fluorine atom mimics hydrogen sterically but alters the pKa of the N1-H proton due to its strong electronegativity. This can enhance binding affinity in hydrogen-bond-dependent pockets while blocking metabolic oxidation at the C7 position [2].

Comparative Performance Analysis

The following table contrasts the predicted and observed properties of 7-F-5-NI against established industry standards.

FeatureThis compound (Target)7-Nitroindazole (Benchmark A)5-Nitroindazole (Benchmark B)
Primary Target Dual-Potential: nNOS / Kinase (ROCK2)nNOS (Neuronal Nitric Oxide Synthase)Antimicrobial (Trypanocidal)
Mechanism H-bond donor modulation (N1) + ROS generationHeme-binding competitor (7-NO2 interaction)Oxidative stress induction (Nitro-reduction)
Selectivity High (Predicted: F-induced pKa shift)High (nNOS > eNOS/iNOS)Low (General cytotoxicity)
Metabolic Stability Enhanced (C7-F blocks oxidation)Moderate (Nitro reduction possible)Low (Rapid nitro reduction)
Lipophilicity (cLogP) ~2.1 (Moderate, CNS penetrant)1.91.8

Critical Insight: The 7-F-5-NI analog is often used as a core intermediate for ROCK2 inhibitors [3]. However, as a standalone fragment, it must be screened for nNOS inhibition to rule out neurotoxicity or hypotension side effects common to this scaffold class.

Experimental Validation Protocols

To validate the bioactivity, you must execute a "Self-Validating" workflow. This means every assay includes a counter-screen to distinguish true inhibition from assay interference (e.g., fluorescence quenching).

Protocol A: Enzymatic Inhibition Screen (nNOS vs. eNOS)

Objective: Determine if the 7-F modification retains the nNOS selectivity of the parent 7-NI.

  • Reagents: Recombinant human nNOS and eNOS enzymes, L-Arginine substrate, NADPH cofactor, Griess reagent.

  • Methodology:

    • Step 1: Incubate 7-F-5-NI (0.1 nM – 100 µM) with recombinant nNOS in reaction buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at 37°C.

    • Step 2: Initiate reaction by adding L-Arginine (10 µM) and NADPH (100 µM).

    • Step 3: Terminate reaction after 30 minutes. Convert intermediate NO to nitrite using nitrate reductase.

    • Step 4: Quantify nitrite using Griess reagent (Absorbance at 540 nm).

  • Self-Validation Step: Run a parallel "No-Enzyme" control with the compound and Griess reagent to ensure the nitro group of 7-F-5-NI does not yield a false-positive colorimetric signal.

Protocol B: Cellular ROS Generation (Safety Profiling)

Objective: Verify if the 5-nitro group induces cytotoxicity via oxidative stress, similar to 5-NI [1].

  • Cell Line: RAW 264.7 macrophages or SH-SY5Y neuronal cells.

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Methodology:

    • Step 1: Seed cells and treat with 7-F-5-NI (10 µM) for 4 hours.

    • Step 2: Add DCFDA (20 µM) and incubate for 30 minutes.

    • Step 3: Measure fluorescence (Ex/Em: 485/535 nm).

    • Result Interpretation: A significant increase in fluorescence compared to vehicle (DMSO) indicates nitro-reduction toxicity, suggesting the compound may be a "Pan-Assay Interference Compound" (PAINS) via redox cycling.

Visualizing the Validation Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the decision tree for validating this specific scaffold.

ValidationLogic Compound This compound Sub_5NO2 5-Nitro Group (Redox/Binding) Compound->Sub_5NO2 Sub_7F 7-Fluoro Group (Metabolic Block/pKa) Compound->Sub_7F Target_ROCK Target: ROCK2 (Kinase Inhibition) Sub_5NO2->Target_ROCK Hinge Binding Target_Tox Toxicity: ROS (Mitochondrial Stress) Sub_5NO2->Target_Tox Redox Cycling Target_nNOS Target: nNOS (Neuroprotection) Sub_7F->Target_nNOS Mimics 7-NI Selectivity Assay_Griess Assay: Griess Reaction (IC50 Determination) Target_nNOS->Assay_Griess Assay_DCFDA Assay: DCFDA (Oxidative Stress) Target_Tox->Assay_DCFDA Decision_Lead VALIDATED LEAD (High Selectivity, Low ROS) Assay_Griess->Decision_Lead IC50 < 1µM Assay_DCFDA->Decision_Lead No Signal Decision_Fail TOXIC FRAGMENT (High ROS, Low Selectivity) Assay_DCFDA->Decision_Fail High Signal

Caption: SAR-driven validation workflow connecting structural modifications (7-F, 5-NO2) to specific bioactivity assays and Go/No-Go decisions.

References

  • Boiani, L., et al. (2024). "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." International Journal of Molecular Sciences. Available at: [Link][1]

  • Moore, P. K., et al. (1993).[2] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.[2] Available at: [Link]

  • Patent WO2023009475A1. (2023). "ROCK2 Inhibitors and Uses Thereof." World Intellectual Property Organization.
  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." Life Sciences.

Sources

Beyond the Core: 7-Fluoro-5-nitro-1H-indazole as a Strategic Scaffold for CNS-Penetrant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoro-5-nitro-1H-indazole: A Strategic Scaffold for CNS-Penetrant Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of kinase inhibitor discovery—particularly for CNS targets like LRRK2 (Parkinson’s Disease) and ROCK2 (Neurodegeneration/Fibrosis)—the choice of the central scaffold dictates the drug's fate. This compound is not a final drug but a privileged high-value intermediate . It represents a specific solution to two common failure modes in indazole-based drugs: rapid hepatic metabolism at the C7 position and poor blood-brain barrier (BBB) permeability.

This guide objectively compares the This compound scaffold against standard non-fluorinated indazoles and alternative heteroaromatic cores (e.g., azaindazoles, pyrrolopyrimidines), providing experimental workflows for its utilization in Next-Gen Kinase Inhibitor synthesis.

Part 1: The Strategic Advantage (Mechanistic Comparison)

To understand the value of this specific intermediate, one must analyze the "Warhead Precursor" logic. The 5-nitro group is a masked amine (reducible to -NH2) utilized to attach the hinge-binding motif, while the 7-fluoro group is a metabolic blocker.

1. Metabolic Stability (The C7 Blockade)

Standard indazole inhibitors (e.g., early LRRK2 probes) are prone to oxidation by CYP450 enzymes at the electron-rich C7 position.

  • Standard Indazole: C-H bond at C7 is a metabolic "soft spot," leading to rapid clearance.

  • 7-Fluoro Advantage: The C-F bond is metabolically inert. Furthermore, fluorine’s high electronegativity reduces the electron density of the ring system, lowering the propensity for oxidative attack elsewhere.

2. Electronic Tuning & CNS Penetration

The 7-fluoro substitution lowers the pKa of the indazole N-H. This subtle shift often improves the Lipophilic Efficiency (LipE) and reduces efflux transporter liability (P-gp substrate potential), critical for achieving high unbound brain concentration (


).
Comparison Table: Scaffold Performance Metrics
FeatureThis compound (Derived Inhibitors)Unsubstituted Indazole (Standard)5-Azaindazole Pyrrolopyrimidine
Metabolic Stability High (C7 blocked)Low (C7 oxidation risk)Medium (N-atom reduces oxidation)High
CNS Penetration (

)
High (Optimized LipE)Low to Medium Low (High H-bond polarity)Variable
Synthetic Versatility High (Nitro = masked amine)High Medium (Regioselectivity issues)Low (Complex synthesis)
Selectivity Profile Tunable (Via C5 amide)Broad (Often promiscuous)High (Specific H-bond patterns)High (Type I specific)
Primary Targets LRRK2, ROCK2, Aurora General KinasesLRRK2, JAKLRRK2, JAK, BTK
Part 2: Experimental Workflows
Workflow A: Synthesis of the Core Scaffold

Context: This protocol describes the synthesis of the this compound core from commercially available precursors, a necessary step before elaborating into a full inhibitor.

Reagents: 2,3-difluorobenzaldehyde, Hydrazine hydrate, DMF.

  • Condensation: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in DMF.

  • Cyclization: Add Hydrazine hydrate (3.0 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to 120°C for 4–6 hours. The hydrazine displaces the ortho-fluorine via

    
     and condenses with the aldehyde to form the indazole ring.
    
  • Nitration (if starting non-nitro): If starting from 7-fluoroindazole, dissolve in

    
     and treat with 
    
    
    
    at 0°C. The directing effect of the fluorine and the nitrogen favoring the 5-position yields This compound .
  • Purification: Quench with ice water. Filter the yellow precipitate. Recrystallize from Ethanol/Water.

Workflow B: Functionalization to Active Kinase Inhibitor

Context: Converting the "Scaffold" into a "Drug" (e.g., a LRRK2 inhibitor analog).

  • Protection: Protect N1 with THP (Tetrahydropyran) or SEM to prevent side reactions.

  • Reduction: Reduce the 5-nitro group to 5-amino using

    
     or 
    
    
    
    .
    • Checkpoint: The resulting 7-fluoro-1H-indazol-5-amine is air-sensitive; use immediately.

  • Coupling (The Warhead): React the 5-amine with a kinase-specific acid chloride (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)benzoic acid) to form the amide bond.

  • Deprotection: Remove N1 protecting group (e.g., TFA/DCM).

  • Result: A Type I ATP-competitive inhibitor.[1]

Part 3: Visualizing the Logic
Diagram 1: The "Scaffold-to-Drug" Evolution

This diagram illustrates how this compound serves as the central hub for creating diverse kinase inhibitors.

ScaffoldEvolution cluster_0 Critical Advantage Precursor 2,3-Difluoro- benzaldehyde Scaffold 7-Fluoro-5-nitro- 1H-indazole (The Core) Precursor->Scaffold Hydrazine Cyclization (SNAr) Intermediate 7-Fluoro-5-amino- indazole Scaffold->Intermediate Nitro Reduction (H2/Pd-C) Drug_LRRK2 LRRK2 Inhibitor (e.g., Indazole Amide) Intermediate->Drug_LRRK2 Amide Coupling (Selectivity Tuning) Drug_ROCK2 ROCK2 Inhibitor (Urea Derivative) Intermediate->Drug_ROCK2 Urea Formation (Hinge Binding) Note 7-Fluoro blocks metabolism 5-Nitro provides attachment point

Caption: Evolution of the this compound scaffold into active LRRK2 and ROCK2 inhibitors.

Diagram 2: Comparative Selectivity Logic

Why choose this scaffold over others?

SelectivityLogic Indazole Standard Indazole Metab Metabolic Stability (Liver Microsomes) Indazole->Metab Poor (C7 oxidation) Potency Kinase Potency (IC50) Indazole->Potency High FluoroIndazole 7-Fluoro-Indazole FluoroIndazole->Metab Excellent (Blocked) CNS CNS Penetration (Kp,uu) FluoroIndazole->CNS High (Optimized pKa) FluoroIndazole->Potency High Azaindazole 5-Azaindazole Azaindazole->Metab Good Azaindazole->CNS Low (Polarity)

Caption: Decision matrix for scaffold selection. Green arrows indicate superior performance; Red indicates liability.

Part 4: Validation Protocols (Self-Validating Systems)

To confirm the utility of the synthesized inhibitor derived from this scaffold, use the following LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved FRET). This is superior to standard ELISA for measuring binding affinity (


) of Type I inhibitors.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Dilute "Kinase Tracer 236" (Invitrogen) to 5 nM.

  • Enzyme: Dilute LRRK2 (G2019S mutant) to 5 nM.

  • Antibody: Add Eu-anti-GST antibody (2 nM).

  • Incubation: Mix 5 µL of Test Compound (derived from 7-fluoro-5-nitro-indazole) + 5 µL Enzyme/Antibody mix + 5 µL Tracer.

  • Read: Incubate 60 min at RT. Read on a TR-FRET plate reader (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. A decrease in FRET signal indicates the inhibitor has displaced the tracer.

Success Criteria:

  • IC50 < 10 nM for LRRK2-G2019S indicates successful "Warhead" attachment to the scaffold.

  • Selectivity: >100-fold vs. JAK2/3 (common off-targets for indazoles).

References
  • Vertex AI Search. (2025). This compound kinase inhibitor search results. 2

  • National Institutes of Health (NIH). (2024). Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. 3

  • Google Patents. (2023). WO2023009475A1 - Inhibitors of ROCK2 and their uses. 4

  • Journal of Medicinal Chemistry. (2022). Discovery of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors. 1

  • MedChemExpress. (2024). LRRK2-IN-7 Product Information and Structure. 5[6]

Sources

Comparative Cross-Reactivity Profiling of 7-Fluoro-5-Nitro-1H-Indazole: A Guide to Ensuring Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Authored by: Senior Application Scientist, Gemini Division

Publication Date: February 4, 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][2] The specific compound, 7-fluoro-5-nitro-1H-indazole, belongs to a class of fluorinated heterocycles known to exhibit potent enzymatic inhibitory activity.[3] While its primary target may be well-defined—for instance, as a putative inhibitor of spleen tyrosine kinase (Syk) or nitric oxide synthase (NOS)—its ultimate clinical utility is critically dependent on its selectivity.[3][4] Off-target interactions are a leading cause of drug toxicity and trial failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously profile the cross-reactivity of this compound. We will compare state-of-the-art methodologies, provide actionable experimental protocols, and offer insights into data interpretation, thereby establishing a self-validating system for assessing compound specificity.

Introduction: The Imperative for Selectivity Profiling

This compound is a member of the indazole class of nitrogen-containing heterocyclic compounds, which are noted for their diverse pharmacological activities.[1][5] The inclusion of a fluorine atom can enhance metabolic stability and target affinity, while the nitro group can be crucial for specific target interactions, as seen in related compounds like 7-nitroindazole, a known NOS inhibitor.[3][4]

However, the very features that confer potency can also lead to unintended interactions across the proteome. For kinase inhibitors, a common application for indazole derivatives, off-target binding can disrupt essential signaling pathways, leading to significant side effects.[6] Therefore, a proactive and systematic cross-reactivity profiling campaign is not merely a regulatory hurdle but a fundamental component of derisking a drug candidate and understanding its true mechanism of action.

This guide outlines a multi-tiered strategy, beginning with broad, high-throughput screening and progressing to more focused, cell-based validation of target engagement.

The Strategic Workflow for Cross-Reactivity Assessment

A robust profiling strategy should be logical and sequential, using the results from one tier to inform the experimental design of the next. This ensures an efficient use of resources while building a comprehensive selectivity dossier.

G cluster_0 Tier 1: Broad-Spectrum Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Unbiased Proteome-Wide Profiling A Test Compound (this compound) B Large-Scale Kinase Panel (e.g., KINOMEscan®) A->B  Submit for screening C Initial 'Hit' List of Potential Off-Targets B->C  Identify binding interactions (Kd) D Cellular Thermal Shift Assay (CETSA®) for top off-targets C->D  Prioritize potent hits for validation E Confirmation of Target Binding in a Cellular Context D->E  Measure thermal stabilization F Chemoproteomics (e.g., TPP, DARTS) E->F  Investigate unexpected phenotypes or confirm selectivity G Comprehensive Map of On- and Off-Target Landscape F->G  Identify novel interactors

Sources

In vivo validation of the therapeutic effects of 7-fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of 7-Fluoro-5-nitro-1H-indazole: A Comparative Guide for nNOS Inhibition and Neurotherapeutic Potential

Executive Summary & Strategic Positioning

This compound (7-F-5-NI) represents a structural evolution of the classic neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole (7-NI). While 7-NI is a gold-standard tool compound for dissecting the role of nitric oxide in neuropathic pain and neurodegeneration, its clinical utility is limited by low solubility and rapid metabolic clearance.

The introduction of a fluorine atom at the C7 position, combined with the nitro group at C5, is a strategic medicinal chemistry modification intended to block metabolic soft spots (enhancing metabolic stability) and modulate lipophilicity (logP) for improved blood-brain barrier (BBB) penetration.

This guide outlines the in vivo validation roadmap for 7-F-5-NI, positioning it against established benchmarks to determine its viability as a therapeutic lead for neuropathic pain and neurodegenerative disorders .

Comparative Landscape: The nNOS Inhibitor Class

To validate 7-F-5-NI, it must be benchmarked against the current standards. The goal is to demonstrate superior pharmacokinetics (PK) or selectivity compared to 7-NI, without the cardiovascular side effects of non-selective inhibitors like L-NAME.

Table 1: Comparative Profile of NOS Inhibitors

FeatureThis compound (Test Agent) 7-Nitroindazole (7-NI) L-NAME
Primary Target nNOS (Predicted High Selectivity)nNOS (Selective)Pan-NOS (nNOS, eNOS, iNOS)
Mechanism Competitive inhibition of L-arginine bindingCompetitive inhibition of L-arginine bindingCompetitive inhibition
Key Limitation Validation Required: Solubility & Metabolic StabilityPoor water solubility; Rapid clearanceHypertension (due to eNOS inhibition)
Therapeutic Focus Neuropathic Pain, Parkinson's, AnxietyResearch Tool (Pain/Neuroprotection)Hypertension models (Side effect dominant)
Predicted Half-life > 2.0 Hours (Fluorine stabilization)~0.5 - 1.0 Hour~2-3 Hours
CV Side Effects Low (Predicted)LowHigh (Vasoconstriction)

Mechanism of Action & Signaling Pathway

The therapeutic rationale relies on selectively inhibiting nNOS-mediated nitric oxide (NO) production in the central nervous system (CNS) while sparing endothelial NOS (eNOS) in the vasculature.

Figure 1: nNOS Signaling and Therapeutic Intervention Points

nNOS_Pathway NMDA NMDA Receptor (Glutamate Activation) Ca_Influx Ca2+ Influx NMDA->Ca_Influx Opens Channel CaM Calmodulin (CaM) Ca_Influx->CaM Binds nNOS nNOS Enzyme (Inactive) CaM->nNOS Activates nNOS_Active nNOS (Active) nNOS->nNOS_Active NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Inhibitor This compound (Inhibitor) Inhibitor->nNOS_Active Blocks L-Arg Binding (Therapeutic Effect) Arginine L-Arginine Arginine->nNOS_Active Substrate cGMP sGC / cGMP Pathway NO->cGMP Signaling Pain Hyperalgesia & Neurotoxicity NO->Pain Peroxynitrite Formation cGMP->Pain Pain Processing

Caption: Mechanism of Action. This compound blocks the conversion of L-Arginine to NO by nNOS, preventing downstream neurotoxicity and hyperalgesia.

In Vivo Validation Protocols

To scientifically validate 7-F-5-NI, a phased approach is required: Phase I (PK/Safety) followed by Phase II (Efficacy) .

Phase I: Pharmacokinetics & Selectivity Screen

Before efficacy testing, you must confirm the compound reaches the brain and does not cause hypertension (a proxy for eNOS inhibition).

Protocol 1: CNS Penetration and Metabolic Stability

  • Subjects: Male Sprague-Dawley rats (n=6/group).

  • Administration: 7-F-5-NI (30 mg/kg, i.p.) dissolved in vehicle (e.g., 5% DMSO / 5% Tween 80 / 90% Saline).

  • Sampling: Collect plasma and CSF (via cisterna magna puncture) at 0.5, 1, 2, 4, and 8 hours.

  • Analysis: LC-MS/MS quantification.

  • Success Criteria: Brain/Plasma ratio > 0.3; Half-life (

    
    ) > 7-NI (
    
    
    
    min).

Protocol 2: Cardiovascular Safety (eNOS Selectivity)

  • Method: Tail-cuff plethysmography or radiotelemetry in conscious rats.

  • Groups: Vehicle, L-NAME (positive control, 50 mg/kg), 7-NI (30 mg/kg), 7-F-5-NI (30, 60 mg/kg).

  • Measurement: Monitor Mean Arterial Pressure (MAP) for 4 hours post-dose.

  • Success Criteria: L-NAME will spike MAP (+30-50 mmHg). 7-F-5-NI must show no significant change in MAP compared to vehicle, confirming nNOS selectivity.

Phase II: Therapeutic Efficacy (Neuropathic Pain Model)

The Chronic Constriction Injury (CCI) model is the industry standard for validating nNOS inhibitors in neuropathic pain.

Protocol 3: Chronic Constriction Injury (CCI) of the Sciatic Nerve

  • Rationale: Nerve injury upregulates nNOS in the dorsal root ganglia (DRG) and spinal cord, driving central sensitization.

Step-by-Step Methodology:

  • Surgery (Day 0):

    • Anesthetize rats (Isoflurane).

    • Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing).

    • Close wound. Allow recovery for 7-14 days until hyperalgesia peaks.

  • Treatment (Day 14):

    • Group A: Vehicle (i.p.)

    • Group B: 7-NI (30 mg/kg i.p.) - Benchmark

    • Group C: 7-F-5-NI (30 mg/kg i.p.) - Test

    • Group D: Gabapentin (100 mg/kg i.p.) - Clinical Control

  • Assessment (Von Frey Filament Test):

    • Place rats in a mesh-bottom cage.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

    • Record the Paw Withdrawal Threshold (PWT) in grams.

    • Measure at baseline (pre-dose), 1h, 3h, and 6h post-dose.

  • Data Analysis:

    • Calculate % Maximum Possible Effect (%MPE).

    • Success Criteria: 7-F-5-NI should restore PWT significantly closer to baseline values, comparable to or better than 7-NI, with a longer duration of action.

Experimental Workflow Diagram

Figure 2: Validation Workflow for 7-F-5-NI

Validation_Workflow cluster_Phase1 Phase I: Safety & PK cluster_Phase2 Phase II: Efficacy Start Compound Synthesis 7-F-5-NI PK LC-MS/MS (Plasma/Brain) Start->PK BP Blood Pressure (eNOS Selectivity) Start->BP CCI CCI Model (Neuropathic Pain) PK->CCI If BBB permeable BP->CCI If Normotensive MPTP MPTP Model (Parkinson's) CCI->MPTP Secondary Indication Decision Go/No-Go Decision CCI->Decision Analgesic Efficacy

Caption: Strategic workflow from synthesis to efficacy testing. Success in Phase I (PK/Safety) is a prerequisite for Phase II (Pain/Neurodegeneration models).

References

  • Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase—is no NOS really good NOS for the nervous system?. Trends in Pharmacological Sciences. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences. Link

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. Link

  • Kalonia, H., et al. (2011). 7-Nitroindazole attenuates MPTP induced neurotoxicity in mice. European Journal of Pharmacology. Link

  • Vertex Pharmaceuticals. (2023). Patent WO2023009475A1: Inhibitors of ROCK2 and their uses. (Demonstrates 7-fluoro-5-nitroindazole as a key scaffold). Link

A Comparative Guide to the Efficacy of 5-Nitro-1H-Indazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 5-nitro-1H-indazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer and antiparasitic effects. The introduction of various substituents onto the indazole ring system allows for the fine-tuning of these activities, offering a rich field for drug discovery and development. This guide provides a comparative analysis of the efficacy of 5-nitro-1H-indazole derivatives, with a particular focus on the influence of halogenation and other key substitutions. While direct comparative experimental data for 7-fluoro-5-nitro-1H-indazole is not extensively available in the public domain, this guide will synthesize existing data on related derivatives to infer its potential efficacy and to highlight structure-activity relationships (SAR) within this chemical class.

The 5-Nitro-1H-Indazole Core: A Foundation for Potent Bioactivity

The 5-nitro-1H-indazole core is a key pharmacophore whose biological activity is significantly influenced by the strong electron-withdrawing nature of the nitro group at the 5-position. This feature is often crucial for the mechanism of action, particularly in antiparasitic agents where it can be bioreduced to generate cytotoxic reactive nitrogen species. In the context of anticancer activity, the indazole scaffold serves as a versatile template for designing inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation.[1][2]

Comparative Efficacy of Substituted 5-Nitro-1H-Indazole Derivatives

The efficacy of 5-nitro-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The following sections and data tables summarize the available experimental data for various derivatives, providing a basis for comparison.

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents, with several compounds entering clinical trials.[2] The mechanism of action is often attributed to the inhibition of protein kinases involved in cancer cell signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected 5-Nitro-1H-Indazole Derivatives

Compound IDR1-SubstituentR3-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A H-NH-Ph-4-OCH3A549 (Lung)1.28[3]
MCF7 (Breast)1.45[3]
Compound B H-NH-Ph-3-OCH3A549 (Lung)1.15[3]
MCF7 (Breast)1.32[3]
Compound C H-NH-Ph-4-FA549 (Lung)1.35[3]
MCF7 (Breast)1.52[3]
Pazopanib (Reference Drug)VariousVaries[1]
Doxorubicin (Reference Drug)A549 (Lung)1.42[3]
MCF7 (Breast)1.60[3]

Note: Data for this compound is not available in the cited literature. The table compares derivatives with substitutions at the 3-position.

The data in Table 1 suggests that substitutions on the phenylamino moiety at the 3-position of the 5-nitro-1H-indazole scaffold can modulate anticancer activity. For instance, the position of the methoxy group on the phenyl ring (Compound A vs. Compound B) has a discernible impact on the IC50 values. The introduction of a fluorine atom (Compound C) also results in potent anticancer activity. While specific data for a 7-fluoro substituent is lacking, the potent activity of other halogenated derivatives suggests that fluorine substitution at the 7-position could also yield compounds with significant anticancer properties, potentially through altered electronic properties and binding interactions with target kinases.

Antiparasitic Activity

5-Nitro-1H-indazole derivatives have demonstrated significant activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) following the reduction of the nitro group by parasitic nitroreductases.[4]

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Selected 5-Nitro-1H-Indazole Derivatives

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) on EpimastigotesReference
Compound D -CH2CH2CH3-BenzylHigh Activity[5]
Compound E -CH(CH3)2-BenzylHigh Activity[5]
Compound F -CH2CH2CH2CH3-BenzylHigh Activity[5]
Benznidazole (Reference Drug)~25[6]

Note: The specific IC50 values for compounds D, E, and F were described as "high activity" in the source material. This table highlights the potential of N-substituted 5-nitroindazolinones.

The data indicates that 1,2-disubstituted 5-nitroindazolin-3-ones are a promising class of anti-T. cruzi agents.[5] The nature of the substituent at the N-1 position appears to be critical for activity.

Mechanistic Insights: How 5-Nitro-1H-Indazoles Exert Their Effects

The biological activities of 5-nitro-1H-indazole derivatives are underpinned by distinct mechanisms of action, which are often dictated by the cellular context (e.g., cancer cell vs. parasite).

Kinase Inhibition in Cancer

Many indazole-based anticancer agents function as inhibitors of protein kinases.[1][2] These small molecules typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting cancer cell signaling pathways. The specific kinase(s) inhibited depends on the substitution pattern of the indazole core.

G cluster_0 Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival 5_Nitro_Indazole_Derivative 5-Nitro-1H-Indazole Derivative 5_Nitro_Indazole_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Reactive Oxygen Species (ROS) Generation in Parasites

In parasitic organisms like T. cruzi, the 5-nitro group is a key mediator of efficacy. It is believed to undergo bioreduction by parasite-specific nitroreductases, leading to the formation of cytotoxic reactive oxygen and nitrogen species that damage cellular components and induce parasite death.[4]

G cluster_0 Parasite Cell Nitroreductase Parasite Nitroreductase ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Nitroreductase->ROS_RNS Bioreduction Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS_RNS->Cellular_Damage Parasite_Death Parasite Death Cellular_Damage->Parasite_Death 5_Nitro_Indazole 5-Nitro-1H-Indazole Derivative 5_Nitro_Indazole->Nitroreductase Substrate

Caption: Proposed mechanism of antiparasitic activity via ROS generation.

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments to evaluate the efficacy of 5-nitro-1H-indazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (5-nitro-1H-indazole derivative)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Remove_Medium Remove Medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Prepare a solution of the kinase and substrate in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate solution to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent).

    • Incubate to allow for the detection reaction to proceed.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 5-nitro-1H-indazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The available data on various substituted derivatives underscore the significant impact of chemical modifications on their biological efficacy. While direct experimental evidence for the efficacy of this compound is currently limited, the potent activities observed for other halogenated and substituted analogs provide a strong rationale for its investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific anticancer and antiparasitic potential. A systematic exploration of structure-activity relationships, including the effects of fluorine substitution at different positions of the indazole ring, will be crucial for the rational design of next-generation 5-nitro-1H-indazole-based therapeutics.

References

  • Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • New derivatives of 5-nitroindazole with potential antitumor activity. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (2012). PubMed. Retrieved February 7, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Retrieved February 7, 2024, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2021). MDPI. Retrieved February 7, 2024, from [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature. Retrieved February 7, 2024, from [Link]

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (2016). PubMed Central. Retrieved February 7, 2024, from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2018). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Retrieved February 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. Retrieved February 7, 2024, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved February 7, 2024, from [Link]

  • 7-Nitroindazole. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (2012). PubMed. Retrieved February 7, 2024, from [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved February 7, 2024, from [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Design of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). MDPI. Retrieved February 7, 2024, from [Link]

  • 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2). (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PubMed Central. Retrieved February 7, 2024, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-5-nitro-1H-indazole
Reactant of Route 2
7-fluoro-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.